molecular formula C10H12N2O2 B13055126 Methyl 5-(1-aminocyclopropyl)picolinate

Methyl 5-(1-aminocyclopropyl)picolinate

Cat. No.: B13055126
M. Wt: 192.21 g/mol
InChI Key: MXONIBKVWKECEJ-UHFFFAOYSA-N
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Description

Methyl 5-(1-aminocyclopropyl)picolinate is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(1-aminocyclopropyl)picolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(1-aminocyclopropyl)picolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5-(1-aminocyclopropyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-9(13)8-3-2-7(6-12-8)10(11)4-5-10/h2-3,6H,4-5,11H2,1H3

InChI Key

MXONIBKVWKECEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2(CC2)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Validation of Methyl 5-(1-aminocyclopropyl)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-(1-aminocyclopropyl)picolinate is a high-value pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK, BTK) and agrochemicals. Its structural uniqueness lies in the 1-aminocyclopropyl moiety, which acts as a conformational lock, reducing entropic penalty upon protein binding compared to flexible alkyl chains.

However, the synthesis of this motif—typically via the Kulinkovich-Szymoniak reaction from a nitrile precursor—introduces specific analytical challenges. Common impurities include unreacted nitriles, ring-opened ketones, and titanium residues. This guide provides a definitive, self-validating protocol for the structural elucidation of this compound, moving beyond simple data listing to causal analysis.

Synthesis Context & Impurity Profiling

To elucidate the structure, one must understand the genesis of the sample. The primary synthetic route involves the reaction of Methyl 5-cyanopicolinate with ethylmagnesium bromide in the presence of Titanium(IV) isopropoxide (


).
Critical Impurity Vectors:
  • Ring Opening: The cyclopropyl ring is strained. Acidic workup can open the ring to form a methyl ketone.

  • Over-alkylation: Formation of secondary amines if stoichiometry is uncontrolled.

  • Hydrolysis: The methyl ester at position 2 is susceptible to hydrolysis, yielding the carboxylic acid (Zwitterionic species).

Visualization: Synthesis & Impurity Logic

The following diagram outlines the pathway and where structural deviations occur.

SynthesisLogic Start Methyl 5-cyanopicolinate Inter Titanacyclopropane Intermediate Start->Inter EtMgBr, Ti(OiPr)4 Product Target: Methyl 5-(1-aminocyclopropyl) picolinate Inter->Product BF3·Et2O (Lewis Acid) Impurity1 Impurity A: Ring-Opened Ketone Inter->Impurity1 Aq. Quench (Low pH) Impurity2 Impurity B: Picolinic Acid (Hydrolysis) Product->Impurity2 Ester Hydrolysis

Figure 1: Reaction pathway highlighting critical failure points (Impurities A and B) that must be ruled out during elucidation.

Analytical Strategy: The "Triad of Confirmation"

We employ a Triad of Confirmation strategy: Mass Spectrometry (Identity), 1D NMR (Purity & Integration), and 2D NMR (Connectivity).

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out hydrolysis products.

  • Method: ESI+ (Electrospray Ionization), Q-TOF.

  • Target Mass:

    
    . Calculated 
    
    
    
    .
  • Diagnostic Failure Mode:

    • Observation of

      
       (
      
      
      
      ) indicates hydrolysis to the acid (loss of
      
      
      , gain of
      
      
      ).
    • Observation of dimer peaks (

      
      ) is common for primary amines; do not mistake for impurities.
      
Nuclear Magnetic Resonance (NMR) Strategy

The 1H NMR spectrum is the definitive fingerprint. The molecule possesses a plane of symmetry through the pyridine ring (assuming fast rotation of the cyclopropyl group), rendering the cyclopropyl methylene protons (


) enantiotopic but chemically equivalent in achiral solvents.
Predicted 1H NMR Data (

, 400 MHz)
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Logic
H-6 Ar-H8.55 - 8.65Doublet (d)

Most Deshielded. Alpha to Pyridine N. Meta coupling to H-4.
H-3 Ar-H8.05 - 8.15Doublet (d)

Ortho to Ester (EWG). Beta to N. Strong ortho coupling to H-4.
H-4 Ar-H7.70 - 7.80dd

Gamma to N. Coupling to H-3 (ortho) and H-6 (meta).
OMe

3.95 - 4.00Singlet (s)-Characteristic methyl ester singlet.
Cyclopropyl

1.10 - 1.30Multiplet (m)-The "Roofing" Effect. Symmetric AA'BB' system. Distinctive high-field region.
Cyclopropyl

0.90 - 1.10Multiplet (m)-Second pair of cyclopropyl protons.

Amine1.80 - 2.50Broad (br s)-Exchangeable. Chemical shift varies with concentration/water.
Critical Structural Validation Steps:
  • The "Roofing" Check: Cyclopropyl protons form a complex multiplet (AA'BB' system) rather than a simple triplet/quartet. If you see a clear triplet at

    
     and quartet at 
    
    
    
    , reject the batch ; this indicates the ring has opened to an ethyl ketone.
  • The Integral Ratio: The ratio of Aromatic : Methoxy : Cyclopropyl must be exactly 3 : 3 : 4 . A ratio of 3:3:5 suggests trapped solvent or ethyl impurities.

2D NMR Connectivity (HMBC)

To rigorously prove the cyclopropyl group is attached to Position 5 (and not Position 3 or 4 via rearrangement), Heteronuclear Multiple Bond Coherence (HMBC) is required.

Key Correlations:

  • H-Cyclopropyl (

    
     1.1) 
    
    
    
    C-5 (Quaternary Pyridine C):
    This proves the ring is attached to the aromatic core.
  • H-Methoxy (

    
     4.0) 
    
    
    
    C-Carbonyl (
    
    
    165):
    Confirms the ester functionality.

Experimental Protocol: Sample Preparation

Cyclopropylamines are essentially stable, but they can form carbonates with atmospheric


 or degrade on acidic silica.
Step-by-Step Elucidation Workflow
  • Solvent Selection: Use DMSO-d6 if the free amine is suspected to be a zwitterion with the ester (rare but possible). Use CDCl3 for standard characterization. Neutralize CDCl3 by passing it through basic alumina to remove traces of HCl, which can broaden the amine signal or open the ring.

  • Sample Concentration: Dissolve 5-10 mg in 0.6 mL solvent. High concentrations (>20 mg) can cause line broadening due to hydrogen bonding.

  • Acquisition:

    • Run 1H NMR (16 scans).

    • Run 13C NMR (1024 scans minimum; quaternary carbons at C-2 and C-5 are slow to relax).

    • Run COSY (to distinguish H-3/H-4 coupling).

    • Run HSQC (to assign protonated carbons).

    • Run HMBC (Long-range connectivity).

Visualization: Connectivity Logic

The following diagram illustrates the specific HMBC correlations required to sign off on the structure.

HMBC_Logic cluster_legend Legend H_Cyc H-Cyclopropyl (1.1 ppm) C_5 C-5 (Pyridine) (Quaternary) H_Cyc->C_5 HMBC (3-bond) H_6 H-6 (Aromatic) (8.6 ppm) H_6->C_5 HMBC (2-bond) C_2 C-2 (Pyridine) (Quaternary) H_6->C_2 HMBC (3-bond) H_OMe H-Methoxy (4.0 ppm) C_Carbonyl C=O (Ester) (165 ppm) H_OMe->C_Carbonyl HMBC (3-bond) Leg1 Blue = Proton Signal Leg2 Yellow = Carbon Signal

Figure 2: Required HMBC correlations to definitively assign the substitution pattern.

Quantitative Data Summary

ParameterSpecificationAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Mass (m/z) ESI-MS (

)

Da
1H NMR Purity Integrated Area

(No impurity

)
Residual Solvent 1H NMR

wt/wt (EtOAc/DCM common)
Water Content Karl Fischer

(Hygroscopic amine)

References

  • Kulinkovich Reaction Mechanism & Scope

    • Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1][2] Chemical Communications, (18), 1792–1793. Link

  • Pyridine NMR Shift Data

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General Reference for Pyridine Substituent Effects).

  • Synthesis of Pyridine-Cyclopropyl Intermediates

    • Syngenta Participations AG. (2022). Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters. WO2022074214A1. Link

  • Cyclopropylamine NMR Characteristics

    • Wiedemann, S., et al. (2003).[1] Primary 1-Arylcyclopropylamines from Aryl Cyanides. Organic Letters, 5(5), 753–755.[1] Link

Sources

Advanced Pharmacodynamics of Picolinate Derivatives: From Chelation to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Picolinate Pharmacophore

Picolinic acid (pyridine-2-carboxylic acid) is more than a simple tryptophan catabolite; it is a bidentate ligand with a high affinity for transition metal ions (Zn²⁺, Fe²⁺, Cu²⁺, Cr³⁺). In the physiological context, it acts as an endogenous chelator, regulating metal ion absorption and distribution. In drug development, the picolinate pharmacophore is exploited for two distinct properties:

  • Thermodynamic Stability: The formation of stable 5-membered chelate rings with metal centers, essential for metallodrug stability.

  • Electronic Tunability: The pyridine ring allows for precise electronic and steric modifications (SAR) to target specific biological pathways, such as bacterial cell wall synthesis or insulin receptor modulation.

This guide dissects the biological activity of picolinate derivatives, moving from metabolic regulation to antimicrobial precision and oncological applications.

Metabolic Regulation: The Chromium Picolinate Paradigm[1][2]

The most commercially recognized application of picolinate is Chromium(III) Picolinate (CrPic) . While the clinical efficacy remains a subject of nuanced debate, the molecular mechanism—specifically the "Chromodulin" hypothesis—provides a critical template for designing insulin-sensitizing metallodrugs.

Mechanism of Action: The Chromodulin Switch

Chromium(III) does not act directly on the insulin receptor (IR). Instead, it functions as a cofactor for Chromodulin (Low-Molecular-Weight Chromium-Binding Substance, LMWCr).

  • Mobilization: In response to insulin spikes, transferrin transports Cr³⁺ to insulin-sensitive cells.[1]

  • Activation: Cr³⁺ binds to apochromodulin (an oligopeptide), converting it to holochromodulin.

  • Amplification: Holochromodulin binds to the activated Insulin Receptor (IR) beta-subunit.[1] This binding stabilizes the receptor in its active conformation, amplifying tyrosine kinase activity.

  • Termination Inhibition: CrPic has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP-1B) , the enzyme responsible for dephosphorylating and deactivating the IR, thereby prolonging the insulin signal.

Visualization: Insulin Signaling Amplification

The following diagram illustrates the dual-action mechanism of CrPic in enhancing glucose uptake.

Insulin_Signaling_CrPic Insulin Insulin IR_Inactive Insulin Receptor (Inactive) Insulin->IR_Inactive Binding IR_Active Insulin Receptor (Phosphorylated) IR_Inactive->IR_Active Autophosphorylation IRS1 IRS-1 / PI3K / Akt IR_Active->IRS1 Signal Transduction Transferrin Cr-Transferrin Apochromodulin Apochromodulin Transferrin->Apochromodulin Cr3+ Transfer Holochromodulin Holochromodulin (Cr4-Complex) Apochromodulin->Holochromodulin Activation Holochromodulin->IR_Active Allosteric Activation (Amplification) PTP1B PTP-1B (Phosphatase) Holochromodulin->PTP1B Inhibition GLUT4 GLUT4 Translocation IRS1->GLUT4 Glucose Uptake PTP1B->IR_Active Deactivation (Inhibition)

Caption: Figure 1: Dual mechanism of Chromium Picolinate. It allosterically activates the Insulin Receptor via Holochromodulin and simultaneously inhibits the deactivating enzyme PTP-1B.

Antimicrobial Precision: Picolinamides[3]

Recent medicinal chemistry efforts have pivoted from simple metal complexes to synthetic picolinamide derivatives . A breakthrough in this field is the development of narrow-spectrum antibiotics targeting Clostridioides difficile (C. diff), a pathogen notorious for resistance and recurrence.

Structure-Activity Relationship (SAR) Logic

The selectivity for C. diff over beneficial gut flora (e.g., Bacteroides, Lactobacillus) is driven by specific substitutions on the picolinate core.

  • The Core: The picolinamide scaffold is essential. Isosteres like benzamides or nicotinamides often lose potency or selectivity.

  • The "Magic" Substitution: Substituents at the 4-position of the pyridine ring (e.g., 4-(3-(trifluoromethoxy)phenoxy)) drastically improve selectivity.

  • Mechanism: These derivatives likely target Lipid II or related cell wall biosynthesis precursors, distinct from the mechanism of vancomycin.

SAR_Picolinamide Core Picolinamide Core (Pyridine-2-carboxamide) Pos2 Position 2 (Amide Linker) Essential for H-bonding Modulates Solubility Core->Pos2 Pos4 Position 4 Substitution (e.g., Aryl Ether) CRITICAL for C. diff Selectivity Core->Pos4 Pos6 Position 6 Steric Tolerance Minor potency effects Core->Pos6 Activity Target: Cell Wall Biosynthesis Result: High Potency (MIC < 0.1 µg/mL) Pos4->Activity Drives Selectivity

Caption: Figure 2: SAR of Picolinamide Antibacterials. The 4-position substitution is the primary determinant for selective toxicity against C. difficile.

Oncology: Metal-Picolinate Complexes[4]

Beyond nutrient delivery, picolinate ligands are used to "fine-tune" the cytotoxicity of non-platinum metallodrugs.

Comparative Efficacy of Metal Centers

The choice of metal center alters the mechanism of cell death. The table below summarizes key complexes and their activity profiles.

ComplexMetal CenterTarget MechanismKey Cell LinesIC50 (µM)Reference
[Os(η⁶-p-cymene)(pic)Cl] Osmium(II)DNA Binding (Guanine pref.); ROS independentA2780 (Ovarian)~5.0Inorg.[2] Chem.
[Ga(pic)₃] Gallium(III)Iron mimicry; Ribonucleotide Reductase inhibitionMDA-MB-231 (Breast)75-100J. Inorg. Biochem.
[Cu(pic)₂(H₂O)] Copper(II)DNA intercalation; ROS generation (Fenton)HeLa (Cervical)3.6Dalton Trans.
[Ru(η⁶-p-cymene)(pic)Cl] Ruthenium(II)DNA monoadduct formationHCT116 (Colon)~12.0J. Serb. Chem. Soc.

Technical Insight: The Osmium(II) complexes are particularly notable because they remain active in cisplatin-resistant cell lines (A2780cis). The picolinate ligand provides the optimal lipophilicity (log P) to facilitate passive diffusion across the cell membrane, while the metal center executes the DNA lesion.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of a standard chromium complex and a functional biological assay.

Protocol A: Synthesis of Tris(picolinato)chromium(III) [Cr(pic)₃]

Rationale: This protocol maximizes yield and purity by controlling pH to prevent the formation of hydroxyl-bridged oligomers.

Reagents:

  • Chromium(III) chloride hexahydrate (

    
    )
    
  • Picolinic acid (99% purity)

  • Deionized water[3]

  • NaOH (1M) for pH adjustment

Workflow:

  • Dissolution: Dissolve 5.12 g (19.2 mmol) of

    
     in 40 mL of deionized water. In a separate flask, dissolve 7.1 g (57.6 mmol, 3 eq) of picolinic acid in 30 mL water.
    
  • Mixing: Slowly add the picolinic acid solution to the chromium solution under constant stirring.

  • pH Adjustment (Critical Step): The solution will be acidic. Dropwise add 1M NaOH to adjust the pH to 3.8 – 4.0 .

    • Note: If pH > 4.5, chromium hydroxides may precipitate, contaminating the product.

  • Reaction: Heat the mixture to 80°C for 30 minutes. The solution will turn from green to a deep reddish-purple.

  • Crystallization: Cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Purification: Filter the purple precipitate. Wash 3x with cold water to remove excess chloride. Dry in vacuo at 60°C.

  • Validation: Product should be a discrete monomeric species confirmed by ESI-MS (

    
    ) and elemental analysis.
    
Protocol B: In Vitro Glucose Uptake Assay (3T3-L1 Adipocytes)

Rationale: Validates the insulin-sensitizing activity of picolinate derivatives.

Workflow:

  • Differentiation: Culture 3T3-L1 fibroblasts in DMEM + 10% FBS. Induce differentiation into adipocytes using IBMX, dexamethasone, and insulin cocktail for 48 hours.

  • Starvation: Serum-starve fully differentiated adipocytes (Day 8) in low-glucose DMEM for 4 hours.

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Test: Cr(pic)₃ or derivative (10 nM – 1 µM).

    • Incubate for 16 hours.

  • Stimulation: Wash cells and treat with sub-maximal insulin (1 nM) for 20 minutes.

  • Uptake: Add 2-Deoxy-D-[³H]glucose (0.5 µCi/mL) for 10 minutes.

  • Termination: Wash rapidly with ice-cold PBS containing 10 mM unlabeled glucose and phloretin (to stop transport).

  • Quantification: Lyse cells in 0.1% SDS and measure radioactivity via liquid scintillation counting.

  • Data Normalization: Normalize counts to total protein content (BCA assay).

Future Outlook

The future of picolinate derivatives lies in neuroprotection and targeted delivery .

  • Neuroprotection: Unlike its structural analog quinolinic acid (an NMDA receptor agonist and neurotoxin), picolinic acid is neuroprotective. Derivatives that can cross the blood-brain barrier (BBB) are being investigated for reducing excitotoxicity in neurodegenerative diseases.

  • Novel Delivery: Conjugating picolinates with lipophilic tails or nanoparticle carriers to enhance mitochondrial targeting, specifically for metabolic reprogramming in cancer cells.

References

  • Vertex Pharmaceuticals. (2020). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. National Institutes of Health. Link

  • Vincent, J. B. (2000). The Biochemistry of Chromium. The Journal of Nutrition. Link

  • Sadler, P. J., et al. (2011). Organometallic Osmium(II) Arene Anticancer Complexes Containing Picolinate Derivatives. Inorganic Chemistry (ACS). Link

  • Wang, Z. Q., et al. (2006).[4] Chromium picolinate enhances skeletal muscle cellular insulin signaling in vivo in obese, insulin-resistant JCR:LA-cp rats. The Journal of Nutrition. Link

  • Enyedy, É. A., et al. (2011).[5][2] Complex formation of the HQNO2-L-Pro Ligand with Essential Metal Ions. International Journal of Molecular Sciences. Link

  • ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of chromium(III) picolinate derivatives. Link

Sources

"literature review of aminopicolinic acid esters"

Author: BenchChem Technical Support Team. Date: February 2026

From Coordination Chemistry to Next-Generation Auxinic Herbicides

Executive Summary

Aminopicolinic acid esters represent a privileged scaffold in both agrochemistry and coordination chemistry. Structurally defined by a pyridine core functionalized with a carboxylate ester (position 2) and an amine (positions 3, 4, 5, or 6), these compounds possess a unique "ambidextrous" reactivity.

In agrochemistry , the 4-amino-3-chloro-6-aryl-picolinate motif (Arylpicolinates) has revolutionized weed control. Unlike legacy auxins (e.g., 2,4-D), these esters (e.g., Halauxifen-methyl , Florpyrauxifen-benzyl ) exhibit high affinity for the AFB5 receptor, allowing for extremely low use rates (grams per hectare vs. kilograms).

In materials science and pharmaceuticals , the N,O-chelating ability of the picolinate moiety makes these esters ideal precursors for metallo-supramolecular polymers and potential antimycobacterial agents. This guide dissects their synthesis, mechanistic behavior, and experimental protocols.

Structural Classes & Chemical Properties

The position of the amino group dictates the electronic environment and binding potential of the ester.

IsomerKey CharacteristicPrimary Application
3-Aminopicolinate High steric hindrance near the chelating nitrogen.Ligand design; modifying metal bite angles.
4-Aminopicolinate Electron-donating amine para to the pyridine nitrogen increases basicity.Core scaffold for Arylpicolinate herbicides.
6-Aminopicolinate Amine adjacent to the pyridine nitrogen; capable of tridentate coordination if derivatized.Supramolecular coordination polymers (e.g., Cd(II) networks).
Chelation & Coordination Modes

The picolinate ester moiety acts as a bidentate ligand. However, the introduction of an amino group adds a secondary donor site.

  • Bidentate (N,O): The pyridine nitrogen and carbonyl oxygen bind to metal centers (Zn, Cd, Cu).

  • Bridging: In 6-aminopicolinates, the exocyclic amine can bridge metal centers, forming Metal-Organic Frameworks (MOFs) or 1D coordination polymers.

The Arylpicolinate Revolution (Agrochemistry)

The most commercially significant application of aminopicolinic esters is in the Arylpicolinate class of herbicides. These are synthetic auxins that mimic indole-3-acetic acid (IAA).

Mechanism of Action: The AFB5 Pathway

Unlike traditional auxins that bind primarily to the TIR1 receptor, arylpicolinates show preferential binding to AFB5 (Auxin Signaling F-Box 5) . This distinct binding pocket allows them to bypass common resistance mechanisms found in weeds resistant to 2,4-D or dicamba.

Visualization: Auxin Signaling Pathway

The following diagram illustrates the interaction between the arylpicolinate ester (acting as a molecular glue) and the SCF^AFB5 ubiquitin ligase complex.

AuxinSignaling Herbicide Arylpicolinate Ester (Halauxifen-methyl) Receptor SCF-AFB5 Complex (E3 Ligase) Herbicide->Receptor High Affinity Binding Repressor Aux/IAA Repressor (Transcriptional Inhibitor) Receptor->Repressor Recruitment (Molecular Glue) Ubiquitin Ubiquitination Repressor->Ubiquitin Targeting Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Poly-Ub Chain GeneExpr Auxin Response Genes (Cell Wall Loosening/Epinasty) Proteasome->GeneExpr Repressor Removal Activates Transcription

Caption: Arylpicolinate esters act as "molecular glues," recruiting Aux/IAA repressors to the SCF-AFB5 complex for degradation, triggering uncontrolled growth.

Comparative Data: Key Commercial Esters
CompoundCommercial NameUse Rate (g ai/ha)Key CropTarget Weeds
Halauxifen-methyl Arylex™5 – 10Wheat, BarleyResistant broadleaves (Cleavers, Ragweed)
Florpyrauxifen-benzyl Rinskor™15 – 30RiceBarnyardgrass, Sedges
Picloram Tordon™250 – 500PastureWoody brush (High volatility/drift risk)

Note: The newer esters (Halauxifen/Florpyrauxifen) are effective at rates 50x lower than older picolinic acids like Picloram, reducing environmental load.

Synthetic Methodologies

The synthesis of highly substituted 4-aminopicolinates requires navigating the electron-deficient pyridine ring. Two primary routes exist: the N-Oxide Route (classic) and the Polychloro Route (industrial).

Route A: The Polychloro Strategy (Industrial Standard)

This route is preferred for herbicides like Halauxifen-methyl because it allows precise installation of halogens and aryl groups.

Protocol Logic:

  • Starting Material: 3,6-dichloropyridine-2-carboxylic acid (Clopyralid precursor).

  • Esterification: Protects the carboxylic acid.

  • Amination: Nucleophilic aromatic substitution (

    
    ) is favored at the 4-position due to activation by the ring nitrogen and the 3,5-dichloro substituents.
    
Visualization: Retrosynthetic Analysis

SynthesisRoute Target Halauxifen-methyl (Target Ester) Inter1 4-Amino-3,6-dichloro- picolinate Inter1->Target Cross-Coupling Inter2 Methyl 3,6-dichloro- picolinate Inter2->Inter1 SnAr Amination (Regioselective) Start 3,6-Dichloropicolinic Acid Start->Inter2 Esterification Reagent1 MeOH / H2SO4 Reagent2 NH3 / Heat Reagent3 Suzuki Coupling (Aryl Boronic Acid)

Caption: The industrial synthesis relies on the regioselective amination of the electron-deficient dichloropicolinate core followed by Suzuki coupling.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-aminopicolinate (Laboratory Scale)

Context: This method uses the N-oxide route, suitable for generating the core scaffold without heavy halogenation.

Reagents:

  • Picolinic acid N-oxide (10.0 mmol)[1]

  • H2SO4 (conc.) / HNO3 (fuming)[1]

  • Methanol (anhydrous)

  • Pd/C (10% wt)

Step-by-Step Methodology:

  • Nitration: Dissolve picolinic acid N-oxide in conc. H2SO4. Add fuming HNO3 dropwise at 0°C. Heat to 100°C for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of starting material. The nitro group installs at C4 (para to N-oxide) due to electronic activation.

  • Reduction/Esterification (One-Pot): Dissolve the isolated 4-nitropicolinic acid in MeOH. Add catalytic H2SO4 (0.5 mL).

  • Hydrogenation: Add Pd/C (10% wt equivalent). Stir under H2 atmosphere (balloon pressure) at RT for 12 hours.

    • Mechanism:[2][3][4][5][6] The N-oxide is deoxygenated, and the nitro group is reduced to an amine simultaneously.

  • Purification: Filter through Celite to remove Pd. Evaporate MeOH. Neutralize residue with NaHCO3. Extract with Ethyl Acetate.[7]

    • Validation: 1H NMR (DMSO-d6) should show amino protons (~6.5 ppm) and methyl ester singlet (~3.8 ppm).

Protocol 2: Hydrolysis Study (Stability Check)

Context: Esters like Halauxifen-methyl are prodrugs/pro-herbicides. They must hydrolyze to the acid form to be active inside the plant/organism.

  • Preparation: Dissolve 10 mg ester in 1 mL Acetonitrile.

  • Incubation: Add 9 mL Phosphate Buffer (pH 7.4). Incubate at 25°C.

  • Sampling: Aliquot 100 µL at t=0, 1h, 4h, 24h.

  • Analysis: HPLC-UV (254 nm).

    • Expectation: Rapid hydrolysis (t1/2 < 24h) indicates good bioavailability but potential formulation stability issues.

Pharmaceutical & Materials Applications[4][8]

Metallo-Pharmaceuticals

Aminopicolinates are potent chelators. Derivatives of methyl 6-aminopicolinate have been synthesized to create "pincer" ligands for transition metals.

  • Antimycobacterial Agents: Chloropicolinate amides (derived from the ester) have shown activity against Mycobacterium tuberculosis. The mechanism likely involves disrupting metal homeostasis in the bacteria.

  • Sensors: Cd(II) coordination polymers using 6-aminopicolinate linkers exhibit photoluminescence that is quenched by Fe(III) ions, acting as sensitive environmental sensors.

Prodrug Design

The ester functionality is crucial for lipophilicity.

  • Cellular Entry: The neutral ester crosses cell membranes (plant cuticle or bacterial wall) via passive diffusion.

  • Activation: Cytosolic esterases cleave the methyl/benzyl group, releasing the active carboxylate anion which then binds to the target receptor (e.g., AFB5).

References

  • Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl." Bioorganic & Medicinal Chemistry. Link

  • Bawa, R. A., & Beatty, A. (2012).[8] "Synthesis of Some Aminopicolinic Acids." Journal of Chemistry and Chemical Engineering. Link

  • Salinas-Castillo, A., et al. (2024). "A family of Cd(II) coordination polymers constructed from 6-aminopicolinate... sensing of Fe3+." Dalton Transactions.[9] Link

  • Yuan, G., et al. (2022). "Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl." Journal of Plant Growth Regulation. Link

  • Sigma-Aldrich. (2024). "Methyl 6-aminopicolinate Product Sheet." MilliporeSigma. Link

  • APVMA. (2024). "Public Release Summary: Halauxifen-methyl." Australian Pesticides and Veterinary Medicines Authority. Link

Sources

The Picolinate Scaffold: From Biosynthetic Origins to Novel 6-Aryl Agrochemicals and Metallopharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, origin, and synthetic evolution of novel picolinate compounds. It is structured to serve as a reference for researchers in medicinal chemistry and agrochemical discovery.

Executive Summary

The picolinate moiety (pyridine-2-carboxylate) is a "privileged scaffold" in bioactive discovery.[1] Historically recognized for its metal-chelating properties (N,O-bidentate binding), modern research has evolved this structure into a platform for targeted enzyme inhibition and auxinic herbicidal activity. This guide analyzes the transition from the biological origin of picolinic acid (the Kynurenine pathway) to the rational design of novel 6-aryl-picolinates (e.g., Halauxifen-methyl) and metallopharmaceutical chaperones .

Part 1: The Biological Origin

The Kynurenine Pathway

Picolinic acid (PIC) is not merely a synthetic artifact; it is an endogenous metabolite derived from the catabolism of L-Tryptophan.[2][3] Understanding this pathway is critical for researchers developing neuroprotective agents, as PIC modulates the neurotoxic effects of Quinolinic Acid (QUIN).

In the central nervous system (CNS) and periphery, greater than 95% of tryptophan is metabolized via the Kynurenine Pathway.[2] The divergence point for PIC synthesis occurs at the unstable intermediate 2-amino-3-carboxymuconic semialdehyde (ACMS) .

  • The Switch Mechanism: The enzyme ACMS decarboxylase (ACMSD) acts as the gatekeeper.

    • High ACMSD Activity: ACMS is decarboxylated to 2-aminomuconic semialdehyde, which cyclizes non-enzymatically to Picolinic Acid .

    • Low ACMSD Activity: ACMS undergoes spontaneous cyclization to form Quinolinic Acid (an NMDA receptor agonist and potential neurotoxin).

Visualization: The Biosynthetic Logic

The following diagram illustrates the metabolic flux and the critical "ACMSD Switch" that determines the production of neuroprotective Picolinic Acid versus neurotoxic Quinolinic Acid.[3]

KynureninePathway Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO/TDO HAA 3-Hydroxyanthranilic Acid Kyn->HAA Kynureninase ACMS 2-Amino-3-carboxymuconic semialdehyde (ACMS) HAA->ACMS 3-HAO AMS 2-Aminomuconic semialdehyde ACMS->AMS ACMSD (Rate Limiting Step) QUIN Quinolinic Acid (Neurotoxic) ACMS->QUIN Spontaneous Cyclization PIC Picolinic Acid (Neuroprotective) AMS->PIC Non-enzymatic Cyclization

Caption: The Kynurenine Pathway highlighting the ACMSD enzymatic switch controlling Picolinic Acid synthesis.[2][3]

Part 2: Chemical Genesis & Synthetic Strategies

The Shift to 6-Aryl-Picolinates

While early picolinate research focused on simple halogenation (e.g., Picloram), the discovery of Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™) by Dow AgroSciences marked a paradigm shift.[4][5] These "novel" picolinates feature an aryl group at the 6-position, drastically altering their binding affinity.

Mechanism of Action Difference:

  • Classic Auxins (2,4-D): Bind primarily to the TIR1 ubiquitin ligase complex.

  • Novel 6-Aryl Picolinates: Exhibit high affinity for the AFB5 (Auxin Signaling F-Box 5) homolog.[5] This distinct binding mode allows them to control weeds resistant to classic auxins.

Synthetic Workflow: Suzuki-Miyaura Coupling

The introduction of the aryl group at the 6-position is typically achieved via palladium-catalyzed cross-coupling. This reaction is sensitive to the electronics of the pyridine ring.

Table 1: Comparative Potency of Picolinate Generations
Compound ClassRepresentative MoleculeKey SubstitutionTarget ReceptorPrimary Use
1st Gen Picloram3,5,6-TrichloroTIR1/AFB5Broadleaf control
2nd Gen Clopyralid3,6-DichloroTIR1/AFB5Thistle/Clover
3rd Gen (Novel) Halauxifen-methyl6-(4-chloro-3-methoxyphenyl) AFB5 (High Specificity) Cereal crops (Resistant weeds)

Part 3: Experimental Protocols

Protocol A: Synthesis of Novel 6-Aryl-Picolinate Derivatives

Target: Synthesis of Methyl 4-amino-3-chloro-6-(4-methoxyphenyl)picolinate. Context: This protocol adapts the methodology used in the discovery of Arylex™ active.

Reagents:

  • Methyl 4-amino-3,6-dichloropicolinate (Starting Material)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (Catalyst, 5 mol%)

  • Na2CO3 (2.0 M aqueous solution)

  • DME (Dimethoxyethane) / Water (2:1 ratio)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. This is critical; Pd(0) catalysts are oxygen-sensitive.

  • Solvation: Dissolve Methyl 4-amino-3,6-dichloropicolinate (1.0 eq) and 4-Methoxyphenylboronic acid (1.2 eq) in DME.

  • Base Addition: Add the 2.0 M Na2CO3 solution. Degas the mixture again by bubbling Argon through the solvent for 10 minutes.

  • Catalyst Injection: Add Pd(PPh3)4 quickly to minimize air exposure.

  • Reflux: Heat the reaction to 85°C (reflux) for 4-6 hours. Monitor via TLC (30% EtOAc in Hexanes). The 6-chloro starting material should disappear.

  • Workup: Cool to room temperature. Partition between Ethyl Acetate and Water. Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography. The 6-aryl product is typically less polar than the starting material due to the loss of the electron-withdrawing chlorine.

Protocol B: Metal Binding Stability Assay (Potentiometric Titration)

Context: Validating picolinate ligands for radiopharmaceutical applications (e.g., Ac-225 chelators).

  • Preparation: Prepare a 1 mM solution of the novel picolinate ligand in 0.1 M KCl (to maintain ionic strength).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration: Titrate the ligand solution with 0.1 M KOH (CO2-free) to determine ligand protonation constants (pKa).

  • Complexation: Add the metal ion (e.g., Cu2+, Gd3+) at a 1:1 molar ratio.

  • Measurement: Perform the titration again. The pH drop relative to the free ligand curve indicates metal complexation (proton displacement).

  • Data Analysis: Use Hyperquad or similar software to fit the curves and calculate the stability constant (log K).

Part 4: Visualization of Discovery Logic

The discovery of novel picolinates relies on "scaffold hopping" and optimizing the "auxin head" (the picolinate core) vs. the "tail" (the 6-position aryl group).

SAR_Logic Core Picolinate Core (Binding Anchor) Pos3 3-Position (Steric/Electronic) Core->Pos3 Cl/F addition prevents metabolism Pos4 4-Position (Selectivity) Core->Pos4 NH2 increases hydrophilicity Pos6 6-Position (The 'Novel' Domain) Core->Pos6 Aryl/Heteroaryl Coupling Result High Affinity AFB5 Binding Pos6->Result Pi-Stacking with Receptor Trp residue

Caption: Structure-Activity Relationship (SAR) logic for designing 6-aryl-picolinate herbicides.

References

  • The Physiological Action of Picolinic Acid in the Human Brain Source: NIH / PubMed Central [Link]

  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides Source: Bioorganic & Medicinal Chemistry / PubMed [Link][6]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives Source: MDPI / Molecules [Link]

  • Design, Synthesis, Herbicidal Activity... of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Source: NIH / PubMed Central [Link]

  • Ligands Bearing Picolinate Groups as Potential Chelators for Application in Nuclear Medicine Source: ResearchGate / Inorganic Chemistry [Link]

Sources

Methodological & Application

Application Note: Robust and Sensitive Quantification of Picolinic Acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of picolinic acid in complex biological matrices such as human plasma. Picolinic acid, a key catabolite of the essential amino acid tryptophan, is implicated in a variety of physiological and pathological processes, including neuro-inflammation and immune responses.[1][2] Consequently, its reliable measurement is crucial for advancing research in these areas. The described method utilizes a stable isotope-labeled internal standard (Picolinic Acid-d4) to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.[1] The protocol outlines a straightforward protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[1][2] This method is tailored for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical tool for picolinate compound detection.

Introduction: The Significance of Picolinic Acid Measurement

Picolinic acid (pyridine-2-carboxylic acid) is a neuroactive metabolite of the kynurenine pathway, the primary route for tryptophan degradation in mammals.[1][2] Its biological functions are diverse, ranging from acting as a chelator of metal ions to modulating immune responses and neuronal excitability. Given its involvement in a wide array of biological processes, the ability to accurately quantify picolinic acid in biological fluids is of paramount importance for understanding disease pathogenesis and for the development of novel therapeutic interventions. LC-MS/MS has emerged as the gold standard for this application due to its inherent selectivity, sensitivity, and wide dynamic range, allowing for the precise measurement of low-level analytes in complex samples.[3][4][5]

Principle of the LC-MS/MS Method

The analytical strategy detailed herein is based on the principle of stable isotope dilution tandem mass spectrometry. This approach involves the addition of a known quantity of a deuterated analog of the analyte (Picolinic Acid-d4) as an internal standard (IS) at the beginning of the sample preparation process.[1] The IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By tracking the ratio of the analyte's signal to the IS's signal, any variations introduced during sample handling, injection, or ionization are effectively normalized, leading to highly reliable quantitative data.

Following a simple and efficient protein precipitation step to remove the bulk of the plasma proteins, the sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system.[1] The chromatographic separation is achieved on a C18 reversed-phase column, which separates picolinic acid from other endogenous components of the sample matrix based on its polarity.[2][6]

The eluent from the HPLC column is then introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. In the ESI source, the analyte and IS are ionized, typically forming protonated molecules ([M+H]⁺). These ions are then transmitted to the first quadrupole (Q1) of the mass spectrometer, which is set to select only the ions with the specific mass-to-charge ratio (m/z) of the protonated picolinic acid and its IS. These selected "precursor ions" are then fragmented in the collision cell (Q2) by collision-induced dissociation (CID). The resulting "product ions" are characteristic of the precursor ion's structure. The third quadrupole (Q3) is set to monitor for specific product ions, providing a highly selective and sensitive detection method known as Multiple Reaction Monitoring (MRM).[7]

Visualizing the Workflow

The overall analytical process can be visualized as a streamlined workflow from sample receipt to data analysis.

LC-MS_Workflow_for_Picolinic_Acid cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Sample Human Plasma Sample (100 µL) Spike Spike with Picolinic Acid-d4 IS (10 µL) Sample->Spike Precipitate Protein Precipitation (Acetonitrile, 300 µL) Spike->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (N2, 40°C) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Quantify Quantification (Peak Area Ratio) MSMS->Quantify Calibrate Calibration Curve Quantify->Calibrate Report Report Concentration Calibrate->Report

Caption: Workflow for the quantification of picolinic acid in human plasma.

Detailed Experimental Protocol

Materials and Reagents
  • Picolinic Acid (≥98% purity)

  • Picolinic Acid-d4 (≥98% purity, deuterated internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (sourced ethically and stored at -80°C)

Preparation of Standards and Internal Standard Solutions
  • Picolinic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of picolinic acid and dissolve it in 10 mL of methanol.[1]

  • Picolinic Acid Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These standards should cover a linear range of 8 to 400 nmol/L.[1][7]

  • Picolinic Acid-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of picolinic acid-d4 and dissolve it in 1 mL of methanol.[1]

  • Picolinic Acid-d4 Internal Standard Working Solution (1 µg/mL): Dilute 100 µL of the picolinic acid-d4 stock solution to 100 mL with a 50:50 (v/v) mixture of acetonitrile and water.[1]

Sample Preparation Protocol
  • Thaw human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the human plasma sample.

  • Add 10 µL of the 1 µg/mL picolinic acid-d4 internal standard working solution to each plasma sample, quality control sample, and calibration standard.

  • To precipitate the plasma proteins, add 300 µL of ice-cold acetonitrile.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A: 2% Mobile Phase B).[1]

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation can be performed using a standard HPLC or UHPLC system. The following conditions have been shown to be effective for the separation of picolinic acid:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol mixture
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Gradient Elution A typical gradient would start with a high aqueous phase (e.g., 98% A) and ramp up the organic phase (B) to elute the analyte, followed by a re-equilibration step.[1]
Mass Spectrometry Parameters

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage 4400 V[8]
Ion Transfer Capillary Temp. 350°C[8]
Collision Gas Argon

The MRM transitions for picolinic acid and its internal standard are crucial for the selectivity of the method. These are determined by infusing the pure compounds into the mass spectrometer and optimizing the precursor and product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Picolinic Acid 12478
Picolinic Acid-d4 12882

Table based on data from BenchChem and Midttun et al.[1][7]

The primary fragmentation pathway for picolinic acid involves the loss of the carboxylic acid group as CO₂ and H₂O, leading to the product ion at m/z 78.[9]

Data Analysis and Quantification

The quantification of picolinic acid is achieved by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. A linear regression analysis is then applied to the calibration curve. The concentration of picolinic acid in the unknown samples is then calculated from their measured peak area ratios using the regression equation.

Quantification_Logic cluster_Calibration Calibration cluster_Sample_Analysis Sample Analysis Standards Known Concentrations of Calibration Standards Peak_Area_Ratio_Std Peak Area Ratio (Analyte/IS) of Standards Standards->Peak_Area_Ratio_Std Calibration_Curve Construct Calibration Curve (y = mx + c) Peak_Area_Ratio_Std->Calibration_Curve Calculate_Conc Calculate Concentration using Calibration Curve Calibration_Curve->Calculate_Conc Unknown_Sample Unknown Sample Peak_Area_Ratio_Unknown Measure Peak Area Ratio (Analyte/IS) Unknown_Sample->Peak_Area_Ratio_Unknown Peak_Area_Ratio_Unknown->Calculate_Conc

Caption: Logic for quantification using a calibration curve.

Method Performance and Validation

A robust LC-MS/MS method for quantitative bioanalysis should be validated according to regulatory guidelines. Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity Range 8 - 400 nmol/L[1][7]
Correlation Coefficient (r²) ≥ 0.99[7]
Limit of Detection (LOD) Signal-to-Noise Ratio > 5[7]
Within-day Precision (CV) < 15%
Between-day Precision (CV) < 15%
Accuracy (% Recovery) 85-115%

This method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for high-throughput analysis in clinical and research settings.

Advanced Considerations and Alternative Approaches

While the described reversed-phase LC-MS/MS method is robust and widely applicable, certain scenarios may benefit from alternative strategies:

  • Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that are poorly retained on C18 columns, HILIC can be an effective alternative.[10] Zwitterionic HILIC stationary phases, in particular, can offer unique selectivity for polar analytes like picolinic acid.[11][12]

  • Derivatization: In cases where higher sensitivity is required, derivatization can be employed to improve the ionization efficiency of picolinic acid.[8][13][14] For instance, esterification of the carboxylic acid group can enhance its response in positive ESI mode.[5][15]

  • Sample Preparation: For particularly challenging matrices or when lower detection limits are needed, more rigorous sample preparation techniques like solid-phase extraction (SPE) can be implemented to further reduce matrix effects.[16]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive platform for the quantification of picolinic acid in biological matrices. The use of a stable isotope-labeled internal standard, coupled with a straightforward sample preparation protocol and selective MRM detection, ensures data of the highest quality. This method is a valuable tool for researchers investigating the role of the kynurenine pathway in health and disease, as well as for professionals in the field of drug development.

References

  • Zang, et al. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology. Available from: [Link]

  • Higashi, T., et al. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Available from: [Link]

  • SIELC Technologies. Separation of Ethyl picolinate on Newcrom R1 HPLC column. Available from: [Link]

  • Tang, K., et al. Picolinic acid as a matrix for laser mass spectrometry of nucleic acid and proteins. ResearchGate. Available from: [Link]

  • Fuertig, R., et al. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis. Available from: [Link]

  • Miliadis, G., et al. Two-step derivatization procedures for the ionization enhancement of anabolic steroids in LC-ESI-MS for doping control analysis. ResearchGate. Available from: [Link]

  • Midttun, Ø., et al. Supplementary data on method for analysis of Picolinic acid (Pic). Available from: [Link]

  • Iinuma, F., et al. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research. Available from: [Link]

  • A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performace liquid chromatography. ResearchGate. Available from: [Link]

  • Kataoka, H. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Dazzi, C., et al. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]

  • Tang, K., et al. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Al-Dirbashi, O. Y., et al. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography B. Available from: [Link]

  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. Available from: [Link]

  • Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization. FAO AGRIS. Available from: [Link]

  • Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard. ResearchGate. Available from: [Link]

  • Dame, A. D., et al. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts. Analytical Chemistry. Available from: [Link]

  • Derivatization in Liquid Chromatography for Mass Spectrometric Detection. ResearchGate. Available from: [Link]

  • Wyndham, K. D., et al. Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic-inorganic particles. Journal of Chromatography A. Available from: [Link]

  • A validated UHPLC-MS method for tryptophan metabolites. Molnar Institute. Available from: [Link]

  • Picolinic acid, TMS derivative. NIST WebBook. Available from: [Link]

  • Chromatogram of chromium(III) picolinate, concentration: 10 µg mL... ResearchGate. Available from: [Link]

  • Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. ResearchGate. Available from: [Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. LCGC Europe. Available from: [Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. The Nest Group. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Picolinic Acid. SIELC Technologies. Available from: [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available from: [Link]

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. Available from: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available from: [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.net. Available from: [Link]

Sources

Application Note: Dosimetry & Pharmacological Characterization of Methyl 5-(1-aminocyclopropyl)picolinate

[1][2][3][4]

Executive Summary

Methyl 5-(1-aminocyclopropyl)picolinate is a critical pharmacophore and synthetic intermediate for Mitapivat (AG-348) , a first-in-class allosteric activator of pyruvate kinase M2 (PKM2).[1][2][3][4] While often used as a building block, its evaluation in in vitro studies requires rigorous dosimetry to distinguish between nominal media concentration and effective intracellular pharmacological dose.[4]

This guide defines "Dosimetry" in this context as a dual-modality workflow:

  • Pharmacological Dosimetry: Establishing precise Activity-Concentration (AC50) relationships for PKM2 activation.

  • Cellular Mass Dosimetry: Quantifying intracellular accumulation versus nominal media concentration to validate bioavailability.[2][3][4]

Physicochemical Profile & Handling

Before initiating dosimetry protocols, the compound's stability and solubility must be standardized to prevent precipitation-induced dosing errors.[2][3][4]

ParameterSpecificationApplication Note
Molecular Weight ~192.21 g/mol Small molecule, high permeability potential.[1][2][4]
Target Pyruvate Kinase M2 (PKM2)Allosteric site binder (tetramer stabilizer).[2][3][4][5]
Solubility DMSO (>50 mg/mL)Critical: Avoid aqueous stock storage.[1][2][3][4] Hydrolysis risk of methyl ester.[2][3][4]
Stability HygroscopicStore at -20°C under desiccated conditions.[1][2][3][4]
Stock Solvent Anhydrous DMSOUse fresh DMSO to prevent methyl ester hydrolysis to the acid form.[2][3][4]

Protocol A: Pharmacological Dosimetry (PKM2 Activation Assay)

Objective: To determine the AC50 (Concentration required for 50% maximal activation) of the compound using a coupled enzyme assay. This establishes the "effective pharmacological dose."[2][3][4]

Mechanistic Logic

The compound functions by binding to the PKM2 dimer interface, stabilizing the active tetrameric conformation.[4][5] This activity is measured indirectly via the depletion of NADH in a lactate dehydrogenase (LDH) coupled reaction.[4][6]

Reaction Cascade:

  • PKM2 Step: Phosphoenolpyruvate (PEP) + ADP

    
     Pyruvate + ATP[2][3][4]
    
  • Readout Step: Pyruvate + NADH + H

    
    
    
    
    Lactate + NAD
    
    
    [2][3][4]
Reagents & Setup
  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl

    
    .
    
  • Substrates: PEP (0.5 mM), ADP (0.1 mM - Note: kept subsaturating to sensitize the assay to activators).

  • Reporter: NADH (0.2 mM), LDH (2 units/mL).

  • Enzyme: Recombinant human PKM2 (10 nM final).

Step-by-Step Workflow
  • Compound Preparation (Dosing Grid):

    • Prepare a 10 mM stock in 100% DMSO.[2][3][4]

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Range: 100

      
      M to 0.005 
      
      
      M).
    • Dosimetry Check: Ensure final DMSO concentration in the assay is <1% to avoid solvent effects on enzyme stability.[4]

  • Reaction Assembly (384-well plate):

    • Step 1: Add 24

      
      L of Reaction Mix (Buffer + PEP + ADP + NADH + LDH) to wells.[2][3][4]
      
    • Step 2: Add 0.5

      
      L of Compound (from serial dilution).[2][3][4] Incubate 10 min at 25°C to allow allosteric binding.
      
    • Step 3: Initiate reaction with 0.5

      
      L of PKM2 enzyme.[2][3][4]
      
  • Kinetic Readout:

    • Monitor Absorbance at 340 nm (NADH depletion) every 30 seconds for 30 minutes.

    • Validation: Include Fructose-1,6-bisphosphate (FBP) as a positive control (endogenous activator).[1][2][3][4]

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for each concentration.[2][3][4]
      
    • Normalize data: % Activation =

      
      .[1][2][3][4]
      
    • Fit to a 4-parameter logistic (4PL) Hill equation to derive AC50.

Protocol B: Cellular Mass Dosimetry (Intracellular Uptake)[4]

Objective: To validate that the "nominal dose" (concentration in media) correlates with the "delivered dose" (intracellular concentration), confirming cell permeability of the methyl ester.

Experimental Design
  • Cell Line: A549 or H1299 (PKM2-dependent cancer lines).[1][2][3][4]

  • Dose: 10

    
    M (Nominal).[2][3][4]
    
  • Timepoints: 1h, 4h, 24h.[2][4]

Workflow
  • Incubation:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with 10

      
      M Methyl 5-(1-aminocyclopropyl)picolinate.[1][2][3][4]
      
  • Quenching & Extraction:

    • Aspirate media and wash 3x with ice-cold PBS (removes extracellular drug).[1][2][3][4]

    • Add 500

      
      L 80:20 Methanol:Water (-80°C)  to lyse cells and quench metabolism.[1][2][3][4]
      
    • Scrape cells and transfer to centrifuge tubes.[2][3][4] Vortex 1 min.

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Quantification (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).[2][3][4]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[2][3][4]

    • Transition: Monitor parent ion

      
       and specific fragment ions (e.g., loss of methyl ester group).[2][3][4]
      
    • Calculation:

      
      
      (Assume cell volume ~2 pL for epithelial cells).
      

Visualizing the Mechanism & Workflow

The following diagram illustrates the allosteric activation logic and the parallel dosimetry workflows.

Gcluster_0Protocol A: Pharmacological Dosimetrycluster_1Protocol B: Cellular Mass DosimetryCompoundMethyl 5-(1-aminocyclopropyl)picolinatePKM2_DimerPKM2 Dimer(Low Activity)Compound->PKM2_DimerTargetingMediaNominal Dose(Media Conc.)Compound->MediaDosingPKM2_TetramerPKM2 Tetramer(High Activity)PKM2_Dimer->PKM2_TetramerAllostericBindingGlycolysisGlycolytic Flux(ATP Production)PKM2_Tetramer->GlycolysisCatalysisMembraneCell MembraneTransportMedia->MembraneIntracellularEffective Dose(Cytosolic Conc.)Membrane->IntracellularLCMSLC-MS/MSQuantificationIntracellular->LCMSExtraction

Caption: Dual dosimetry workflow showing the mechanistic activation of PKM2 (Top) and the mass transport quantification pathway (Bottom).

Critical Analysis & Troubleshooting

The "Methyl Ester" Factor
  • Prodrug vs. Active: The methyl ester group may be hydrolyzed intracellularly to the acid form (5-(1-aminocyclopropyl)picolinic acid).[1][2][3][4]

  • Dosimetry Implication: In LC-MS/MS (Protocol B), you must monitor both the parent methyl ester and the acid metabolite.[2][3][4] If the acid accumulates but the ester disappears, the compound acts as a prodrug.[4]

  • Adjustment: Synthesize the acid form as a standard for MS quantification to calculate the "Total Active Species" dose.

Radiotracer Potential (Advanced Dosimetry)

If this compound is being developed as a PET tracer (e.g., using Carbon-11 Methyl Iodide to methylate the acid precursor):

  • Internal Dosimetry: Use the MIRD (Medical Internal Radiation Dose) formalism.[2][3][4]

  • In Vitro Decay Correction: When performing uptake studies with the radiolabeled version, all counts must be decay-corrected to the start of the experiment (

    
    ) to determine accurate molar uptake.
    

References

  • Kung, C., et al. (2012).[2][3][4] "Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy."[2][3][4] Chemistry & Biology, 19(9), 1187-1198.[2][3][4] Link

  • Anastasiou, D., et al. (2012).[2][3][4] "Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis."[2][3][4][7][8] Nature Chemical Biology, 8, 839–847.[2][4] Link

  • Grace, R.F., et al. (2019).[2][3][4] "Safety and Efficacy of Mitapivat in Pyruvate Kinase Deficiency." New England Journal of Medicine, 381, 933-944.[2][4] Link[2][3][4]

  • Cohen, J.M., et al. (2015).[2][3][4] "The ISDD Model: In Vitro Sedimentation, Diffusion and Dosimetry for Nanotoxicology." Particle and Fibre Toxicology, 12(1). (Relevant for mass transport principles). Link

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-(1-aminocyclopropyl)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of Methyl 5-(1-aminocyclopropyl)picolinate. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. As a Senior Application Scientist, this resource is designed to provide you with field-proven insights grounded in scientific principles to streamline your purification workflows and enhance the purity of your final product.

Methyl 5-(1-aminocyclopropyl)picolinate possesses a unique combination of a picolinate ester and a primary aminocyclopropane moiety. This structure presents specific purification challenges, including potential instability, a propensity for side reactions, and the presence of structurally similar impurities. This guide will equip you to anticipate and overcome these hurdles.

I. Understanding the Molecule: Key Physicochemical Properties and Stability

A thorough understanding of the target molecule's properties is fundamental to developing a robust purification strategy.

PropertyImplication for Purification
Structure Contains a basic amino group and a picolinate ester, making it susceptible to both acidic and basic conditions. The strained cyclopropyl ring can also influence reactivity.
Solubility Expected to have moderate polarity. Solubility will vary in different organic solvents and aqueous systems, which is key for selecting appropriate chromatography and recrystallization solvents.
Stability The ester linkage is prone to hydrolysis, especially under acidic or basic conditions. The aminocyclopropyl group is generally stable, but the primary amine can be reactive.
Diagram: Key Structural Features and Potential Lability

Caption: Key purification challenges associated with the structure of Methyl 5-(1-aminocyclopropyl)picolinate.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during purification in a practical Q&A format.

A. Column Chromatography

Question 1: My compound is streaking or tailing on the silica gel column. What's causing this and how can I fix it?

Answer: Tailing of basic compounds like Methyl 5-(1-aminocyclopropyl)picolinate on silica gel is a common issue. The primary cause is the interaction of the basic amino group with the acidic silanol groups on the silica surface. This strong interaction leads to poor peak shape and inefficient separation.

Causality: The lone pair of electrons on the nitrogen atom of the primary amine can form strong hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica gel. This interaction retards the movement of the compound down the column, causing it to "stick" and then slowly elute, resulting in a tailed peak.

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica gel.

    • Triethylamine (Et₃N): A common choice. Start with 0.1-1% (v/v) triethylamine in your eluent. The triethylamine will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Ammonia Solution: A solution of 7N ammonia in methanol can also be used as a modifier, typically at 1-2% of the mobile phase.

  • Use of a Different Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Amine-functionalized silica: This specialized stationary phase has amine groups bonded to the silica surface, which effectively shields the acidic silanol groups and improves the chromatography of basic compounds.[1]

Question 2: I'm having difficulty separating my product from a very similar, less polar impurity. How can I improve the resolution?

Answer: Achieving good resolution between structurally similar compounds requires optimizing the selectivity of your chromatographic system.

Causality: The selectivity (α) in chromatography is a measure of the separation between two peaks. It is influenced by the nature of the stationary phase, the mobile phase, and the temperature. For closely eluting compounds, small changes in these parameters can have a significant impact on resolution.

Solutions:

  • Solvent System Optimization:

    • Gradient Elution: A shallow gradient of a more polar solvent in a less polar solvent can effectively separate compounds with similar polarities.

    • Solvent Selectivity: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Different solvents interact differently with the analytes and the stationary phase, which can alter the elution order and improve separation.

  • Column Parameters:

    • Smaller Particle Size: Using a column packed with smaller silica gel particles will increase the column efficiency (number of theoretical plates) and can improve resolution.

    • Longer Column: A longer column provides more surface area for interaction, which can also lead to better separation.

  • Temperature: Running the column at a slightly lower temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.

B. Recrystallization

Question 3: I'm struggling to find a suitable solvent for recrystallization. My compound either dissolves completely or not at all.

Answer: Finding the ideal recrystallization solvent is often a process of trial and error. The perfect solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

Causality: Recrystallization works on the principle of differential solubility. The desired compound should be highly soluble in the hot solvent, while the impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

Solvent Selection Strategy:

  • "Like Dissolves Like": Start by considering the polarity of your molecule. Methyl 5-(1-aminocyclopropyl)picolinate has both polar (amine, ester, pyridine ring) and non-polar (cyclopropyl) features, suggesting a solvent of intermediate polarity might work well.

  • Solvent Screening:

    • Use small test tubes to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

    • Good Single Solvents to Try:

      • Ethyl acetate

      • Isopropyl alcohol

      • Acetonitrile

      • Toluene

    • Solvent Pairs: If no single solvent is ideal, a two-solvent system can be very effective. In this technique, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the good solvent to redissolve the solid and allow the solution to cool slowly.

      • Potential Solvent Pairs:

        • Ethyl acetate / Hexanes

        • Methanol / Diethyl ether

        • Dichloromethane / Hexanes

Question 4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the solution is supersaturated to a high degree. The compound comes out of solution as a liquid instead of a solid.

Solutions:

  • Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a lower boiling point.

  • Add Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can induce crystallization.

  • Scratch the Inside of the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.

  • Increase the Volume of Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to dissolve it, and then allow it to cool slowly again.

C. Product Stability

Question 5: I'm observing the formation of a more polar impurity during my aqueous work-up. What is likely happening?

Answer: The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-(1-aminocyclopropyl)picolinic acid).

Causality: The ester group in your molecule is susceptible to hydrolysis under both acidic and basic conditions. During an aqueous work-up, exposure to even mild acids or bases can initiate this process. The resulting carboxylic acid is significantly more polar than the starting ester and will appear as a new spot on a TLC plate.

Preventative Measures:

  • Maintain Neutral pH: Conduct your aqueous work-up as close to neutral pH as possible.

  • Use Mild Reagents: If you need to neutralize acidic or basic solutions, use mild reagents like a saturated solution of sodium bicarbonate (for acids) or dilute acetic acid (for bases). Avoid strong acids and bases.

  • Minimize Contact Time: Perform extractions and washes quickly to reduce the time your compound is in contact with the aqueous phase.

  • Work at Low Temperatures: Performing the work-up in an ice bath can significantly slow down the rate of hydrolysis.

  • Brine Wash: After aqueous extraction, wash the organic layer with a saturated sodium chloride solution (brine) to remove dissolved water before drying with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter in my crude Methyl 5-(1-aminocyclopropyl)picolinate?

A1: The impurity profile will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Hydrolysis Product: 5-(1-aminocyclopropyl)picolinic acid, formed from the hydrolysis of the methyl ester.

  • Byproducts from Picolinate Synthesis: If the picolinate ring is synthesized, you might encounter regioisomers or over-oxidized products. For example, in syntheses starting from lutidine derivatives, impurities like unreacted lutidine or dicarboxylic acids can be present.[2]

  • Byproducts from Aminocyclopropane Synthesis: The synthesis of the aminocyclopropane moiety can sometimes lead to cis/trans isomers or ring-opened byproducts. The diastereoselectivity of cyclopropanation reactions can be sensitive to reaction conditions.[1]

  • Reagents and Catalysts: Residual reagents or catalysts from the reaction can also be present.

Q2: What analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or ammonium hydroxide, is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to identify impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your compound and can also be used to detect and quantify impurities if their signals do not overlap with those of the product.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the purity and to monitor the progress of a purification.

Q3: Are there any specific safety precautions I should take when handling Methyl 5-(1-aminocyclopropyl)picolinate?

A3: While specific toxicity data for this compound may be limited, it is prudent to handle it with the standard precautions for any research chemical. The cyclopropylamine moiety suggests that the compound may be volatile and could have a pungent odor.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

IV. Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase. For this compound, a gradient of ethyl acetate in hexanes with 0.5% triethylamine is a good starting point.

  • Fraction Collection:

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • In a small test tube, add a few milligrams of the crude product and a few drops of a potential recrystallization solvent.

    • Observe the solubility at room temperature.

    • If it is insoluble, heat the mixture to boiling. If the solid dissolves, it is a potential solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent.

  • Dissolution:

    • In an Erlenmeyer flask, add the crude solid and the chosen solvent.

    • Heat the mixture with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven or in a desiccator.

V. Visualization of a Typical Purification Workflow

cluster_workflow Purification Workflow for Methyl 5-(1-aminocyclopropyl)picolinate crude Crude Product (from synthesis) workup Aqueous Work-up (pH control is critical) crude->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica gel, Et₃N modifier) concentration->chromatography recrystallization Recrystallization (e.g., EtOAc/Hexanes) chromatography->recrystallization pure_product Pure Product recrystallization->pure_product analysis Purity Analysis (HPLC, NMR, LC-MS) pure_product->analysis

Sources

"stability issues of Methyl 5-(1-aminocyclopropyl)picolinate in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-(1-aminocyclopropyl)picolinate

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support center for Methyl 5-(1-aminocyclopropyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 5-(1-aminocyclopropyl)picolinate and why is its stability important?

Methyl 5-(1-aminocyclopropyl)picolinate is a complex organic molecule featuring a picolinate ester and a strained aminocyclopropyl ring. Such structures are often investigated in medicinal chemistry and drug discovery. The stability of any compound in solution is paramount for experimental success.[1] Degradation can lead to a decrease in the concentration of the active compound, the appearance of unknown impurities that may interfere with assays, and ultimately, to inconsistent and unreliable results.[2][3] An early understanding of a compound's stability profile is crucial for developing robust assays and formulations.[1]

Q2: What are the primary potential degradation pathways for this molecule in solution?

Based on its structure, Methyl 5-(1-aminocyclopropyl)picolinate has two primary points of potential instability:

  • Hydrolysis of the Methyl Ester: The picolinate ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 5-(1-aminocyclopropyl)picolinic acid and methanol.[4] The rate of this hydrolysis can be influenced by pH, temperature, and the presence of metal ions, which can catalyze the reaction.[5][6][7]

  • Reactivity of the Aminocyclopropyl Group: The aminocyclopropyl moiety is a strained ring system. While generally stable, strained rings can be susceptible to opening under certain conditions. The primary amine also presents a potential site for oxidative degradation or other reactions, especially in the presence of reactive oxygen species or certain metal catalysts.[8][9]

Q3: What are the best general practices for preparing and storing solutions of Methyl 5-(1-aminocyclopropyl)picolinate?

To minimize degradation, follow these guidelines:

  • Solvent Selection: Start with high-purity, anhydrous solvents if possible. For aqueous buffers, use freshly prepared solutions and consider degassing them to remove dissolved oxygen.

  • pH Control: Prepare solutions in a buffer system that maintains a pH close to neutral (pH 6-7.5), unless your experimental conditions require otherwise. Avoid strongly acidic or alkaline conditions.

  • Temperature: Prepare stock solutions at room temperature but store them at low temperatures (e.g., 2-8°C or -20°C for long-term storage) to slow down potential degradation reactions.[10] Minimize freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photolytic degradation.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared dilutions for your experiments. Avoid using aged solutions for critical assays.

Troubleshooting Guide

Q1: My biological assay results are inconsistent, especially between experiments run on different days. Could compound degradation be the cause?

Answer: Yes, this is a classic sign of compound instability. If the compound degrades in your stock solution or in the assay medium over time, the effective concentration will decrease, leading to variable results.

Troubleshooting Steps:

  • Time-Course Stability Check: Prepare a fresh solution of your compound in the exact assay buffer you use.

  • Analyze at Time Points: Using a suitable analytical method like HPLC-UV, analyze the concentration of the parent compound at Time 0, and then again after several hours (e.g., 2, 4, 8, 24 hours) under the exact temperature and lighting conditions of your assay.

  • Evaluate Results: A decrease of >5-10% in the parent peak area over the course of your experiment indicates significant instability. If this is observed, you should prepare fresh dilutions of the compound immediately before each experiment.

Q2: I'm analyzing my sample with HPLC and I see a new, growing peak over time, while my main compound peak is shrinking. What is the likely identity of this new peak?

Answer: The most probable degradation product is the hydrolysis product, 5-(1-aminocyclopropyl)picolinic acid . Ester hydrolysis is a common degradation pathway for molecules like this one.[4][10] The resulting carboxylic acid is more polar than the parent methyl ester and will therefore typically have a shorter retention time on a reverse-phase HPLC column.

Diagnostic Workflow:

A Observe Unexpected Peak in HPLC B Hypothesize: Ester Hydrolysis A->B Shorter Retention Time? C Analyze by LC-MS B->C To confirm mass D Check Molecular Weight (Parent - 14 Da) C->D Methyl (CH2) loss = 14 Da F Hypothesize: Other Degradation C->F Mass does not match E Confirm Identity D->E Mass matches? cluster_prep Sample Preparation cluster_analysis Analysis Workflow A Prepare 1 mg/mL Stock in ACN B Dilute to 100 µg/mL in Stress Solutions (Acid, Base, H₂O₂, Buffer) A->B C Inject Control (T=0) to HPLC D Incubate Samples (Heat / RT) C->D E Inject Samples at Time Points (T=x) D->E F Calculate % Remaining vs. T=0 E->F

Caption: Workflow for a forced degradation stability study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products. [11] Objective: To achieve baseline separation between the parent peak (Methyl 5-(1-aminocyclopropyl)picolinate) and its major degradant (5-(1-aminocyclopropyl)picolinic acid).

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Development Steps:

  • Analyze Parent Compound: Inject a solution of the pure, undegraded compound to determine its retention time.

  • Analyze Degraded Sample: Inject a sample from the forced degradation study that shows significant degradation (e.g., the base-hydrolyzed sample after 1 hour).

  • Evaluate Resolution: Check if the new peak (degradant) is well-separated from the parent peak. The industry standard for resolution (Rs) is >2.0.

  • Optimize Gradient:

    • If peaks are poorly resolved, make the gradient shallower (e.g., ramp to 95% B over 25 minutes instead of 15). This gives more time for separation.

    • If the degradant peak is very early and the parent peak is very late, you can adjust the starting percentage of Mobile Phase B.

  • Peak Purity Analysis: If you have a Photodiode Array (PDA) detector, perform a peak purity analysis on the parent peak from the degraded sample. This will help ensure no other degradants are co-eluting. [12]

References

  • Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society. [Link]

  • Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology. [Link]

  • Fife, T. H., & Przystas, T. J. (1985). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society. [Link]

  • Hilal, S. H., et al. (2003). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency. [Link]

  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier. (General reference, specific link not available)
  • Kasar, P. (2025). Overview of RP-HPLC for stability investigations. International Journal of Pharmaceutical Sciences. [Link]

  • Nayak, S. U., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential. Scientific Reports. [Link]

  • Sutan, A., et al. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. [Link]

  • Sharma, V. K. (2017). Automated and Rapid Methods to Assess Quality & Stability of Biologics. American Pharmaceutical Review. [Link]

  • Yao, Y., et al. (2013). Iron(II)-dependent dioxygenase and N-formylamide deformylase catalyze the reactions from 5-hydroxy-2-pyridone to maleamate. ResearchGate. [Link]

  • Tiekou, A., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Dermatology. [Link]

  • Kumar, L., et al. (2025). A Review on the Stability Challenges of Advanced Biologic Therapeutics. MDPI. [Link]

  • Dai, Y., et al. (2013). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. PMC. [Link]

  • Osanai, Y., et al. (2007). Quantum Chemical Study on Stability and Reactivity of 1-Aminocyclopropane-1-carboxylic Acid Amine Radical Cation. Bulletin of the Chemical Society of Japan. [Link]

Sources

"troubleshooting HPLC separation of picolinate isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC Separation of Picolinic, Nicotinic, and Isonicotinic Acid Role: Senior Application Scientist Status: Active Support Session

Introduction: The "Polarity Trap"

Welcome to the technical support center. If you are here, you are likely staring at a chromatogram with peaks eluting at the void volume (


), severe tailing, or a single co-eluting blob where three distinct isomers should be.

Separating Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-isomer), and Isonicotinic acid (4-isomer) is a classic chromatographic challenge.[1] These molecules are small, highly polar, and zwitterionic. They behave like chameleons, changing their net charge—and thus their retention behavior—drastically with pH.[1]

This guide moves beyond standard textbook advice. We will troubleshoot based on the three most common failure modes: No Retention , Poor Resolution , and Peak Tailing .

Module 1: Retention Issues ("My peaks are in the void volume")

The Problem: Standard C18 columns rely on hydrophobic interaction.[1] Picolinate isomers are too polar to interact with C18 chains, especially at neutral pH where they are ionized.[1] They travel at the speed of the mobile phase, resulting in


.

The Solution: You must switch the separation mechanism.[1] We recommend Mixed-Mode Chromatography or HILIC over traditional Ion-Pairing (IPC) for robustness.[1]

Protocol A: Mixed-Mode Chromatography (Recommended)

Why: Mixed-mode columns (e.g., C18 + Cation Exchange) retain the positively charged pyridine ring via ion-exchange while separating isomers based on hydrophobicity.

  • Column: Sielc Primesep 100 or equivalent (Reverse Phase + Cation Exchange).[1]

  • Mobile Phase: ACN / Water / Sulfuric Acid (or Formic Acid for MS).[1]

  • Mechanism: The acidic mobile phase ensures the pyridine nitrogen is protonated (

    
    ), allowing it to bind to the negatively charged stationary phase.
    
Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Why: HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic). Water is the "strong" solvent here.[1][2]

  • Column: Amide or Bare Silica (e.g., TSKgel Amide-80, BEH Amide).

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (10mM, pH 5.0).[1]

  • Troubleshooting Tip: If retention is unstable, your equilibration time is likely too short.[1] HILIC requires 20-30 column volumes of equilibration to establish the water layer on the silica surface.

Decision Matrix: Selecting Your Mode

MethodSelection Start Start: Define Constraints MS_Comp Is MS Compatibility Required? Start->MS_Comp HILIC Method: HILIC (Amide/Zwitterionic) High Organic Usage MS_Comp->HILIC Yes (Volatile Buffers) MixedMode Method: Mixed-Mode (RP + Cation Exchange) Robust Selectivity MS_Comp->MixedMode No (Phosphate/Sulfuric OK) MS_Comp->MixedMode Yes (Formic/Acetate OK) IPC Method: Ion-Pairing (IPC) (C18 + TBAHS) *Difficult to equilibrate* MixedMode->IPC If Column Unavailable

Figure 1: Decision matrix for selecting the chromatographic mode based on detection requirements.

Module 2: Selectivity ("I can't separate the isomers")

The Problem: The isomers have identical molecular weights (123.11 g/mol ) and very similar pKa values. Separation relies on exploiting the subtle difference in the position of the carboxylic acid relative to the nitrogen.[3]

The Science: The position of the nitrogen affects the basicity of the ring.

  • 2-Picolinic: Forms an intramolecular H-bond (ortho effect), altering its effective polarity.[1]

  • 3-Nicotinic & 4-Isonicotinic: Often co-elute because they lack this internal stabilization.[1]

Data: pKa Critical Values

IsomerPositionpKa1 (COOH)pKa2 (NH⁺)Separation Strategy
Picolinic 2-COOH~1.05.2Elutes differently due to internal H-bonding (chelation).[1]
Nicotinic 3-COOH~2.04.8Requires pH < 2.0 or pH > 5.5 to differentiate ionization.[1]
Isonicotinic 4-COOH~1.84.9Hardest to resolve from Nicotinic; requires Mixed-Mode.[1]

Troubleshooting Protocol:

  • pH Tuning: If using Reverse Phase/Ion-Pairing, adjust pH to 2.5 . At this pH, the carboxylic acids are partially suppressed, but the Nitrogen is fully protonated.

  • Temperature: Lower the temperature to 15°C . Isomer separation often improves at lower temperatures due to reduced molecular rotation, enhancing the "shape selectivity" of the stationary phase.

Module 3: Peak Shape ("My peaks are tailing severely")

The Problem: You observe a "shark fin" peak shape, particularly for Picolinic Acid . The Hidden Cause: Metal Chelation .[1]

Picolinic acid is a potent chelator of transition metals (Iron, Zinc). If your LC system uses stainless steel tubing, frits, or column hardware, Picolinic acid will bind to the iron on the surface, causing severe tailing and area loss.

Visualizing the Chelation Trap:

ChelationMechanism Picolinic Picolinic Acid (Analyte) Iron Fe(III) (System Wall) Picolinic->Iron High Affinity Complex Fe-Picolinate Complex (Adsorbed) Iron->Complex Chelation Tailing Result: Peak Tailing & Area Loss Complex->Tailing Slow Desorption

Figure 2: Mechanism of Picolinic Acid chelation with stainless steel LC components.

The Fix (System Passivation):

  • Chelating Additive: Add 5–10 µM EDTA or Medronic Acid to your mobile phase.[1] This "sacrificial" chelator binds to the metal surfaces, shielding the analyte.

  • Hardware: Switch to PEEK tubing and a PEEK-lined column if possible.

  • Passivation: Flush the system with 30% Phosphoric Acid (overnight) to passivate steel surfaces (Consult your system manual first!).[1]

Module 4: FAQs & Quick Fixes

Q: Can I use standard Ion-Pairing (IPC) with TBAHS? A: Yes, but it is "messy."[1]

  • Protocol: C18 Column + 10mM Tetrabutylammonium hydrogen sulfate (TBAHS) + Phosphate buffer pH 7.0.[1]

  • Warning: Once you use TBAHS on a column, that column is dedicated to IPC forever.[1] You will never wash the ion-pairing reagent off completely.[1]

Q: Why is my Picolinic acid peak area non-linear at low concentrations? A: This confirms metal adsorption.[1] The active sites on the steel absorb the analyte until they are saturated. At low concentrations, you lose a higher percentage of your sample to the walls. See Module 3.

Q: Which UV wavelength should I use? A:

  • 260-265 nm: Optimal for Nicotinic and Picolinic acid.[1]

  • 210 nm: Higher sensitivity but susceptible to mobile phase noise (especially if using Acetate/Formate buffers).[1]

References
  • Sielc Technologies. (n.d.).[1] HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Pucciarelli, F., et al. (1997).[1] Separation of All Isomers of Pyridinedicarboxylic Acids by Ion-Pairing Chromatography. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link][1]

  • Phenomenex. (2025).[1][4] Troubleshooting Peak Tailing in HPLC. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1] Picolinic Acid Compound Summary. Retrieved from [Link][1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Herbicidal Activity of Methyl 5-(1-aminocyclopropyl)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Molecule with Dual-Action Potential

In the relentless pursuit of novel herbicidal solutions, the emergence of Methyl 5-(1-aminocyclopropyl)picolinate presents a compelling case for thorough investigation. This molecule's unique structure, combining a picolinate backbone with a 1-aminocyclopropyl moiety, suggests two plausible and potent mechanisms of action. The picolinate structure is a well-established pharmacophore in the synthetic auxin class of herbicides, which includes widely used compounds like picloram and clopyralid[1][2][3][4]. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, plant death[5].

Simultaneously, the 1-aminocyclopropyl group is a direct analogue of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the gaseous plant hormone ethylene[6][7][8]. The conversion of ACC to ethylene is catalyzed by the enzyme ACC oxidase (ACO)[9]. Any interference with this critical step in the ethylene biosynthesis pathway can profoundly impact plant development, stress responses, and senescence[10][11].

This guide, therefore, is structured not as a retrospective analysis but as a forward-looking experimental roadmap. It is designed for researchers, scientists, and drug development professionals tasked with validating the herbicidal efficacy of Methyl 5-(1-aminocyclopropyl)picolinate and elucidating its precise mode of action. We will dissect a multi-phase experimental workflow, from initial screening to in-depth mechanistic studies and comparative performance analysis.

Phase 1: Foundational Herbicidal Activity Screening

The primary objective of this initial phase is to ascertain whether Methyl 5-(1-aminocyclopropyl)picolinate exhibits any herbicidal activity and to determine its general potency and spectrum.

Experimental Protocol 1: Whole-Plant Greenhouse Screening

This traditional "spray and pray" approach remains an indispensable first step, as it integrates all the complexities of herbicide performance, including absorption, translocation, and metabolism, in a single assay[12].

Methodology:

  • Plant Selection: A diverse panel of indicator plants should be selected, including representative monocotyledonous (e.g., Echinochloa crus-galli - barnyardgrass, Avena fatua - wild oat) and dicotyledonous (e.g., Amaranthus retroflexus - redroot pigweed, Brassica napus - rapeseed) weed species.

  • Growth Conditions: Plants should be grown in a controlled greenhouse environment to the 2-4 leaf stage[13].

  • Herbicide Application: Methyl 5-(1-aminocyclopropyl)picolinate should be formulated appropriately and applied at a range of doses (e.g., from 10 to 1000 g a.i./ha) using a track sprayer to ensure uniform application[14]. Include an untreated control and a positive control with a known broad-spectrum herbicide.

  • Evaluation: Visual assessment of phytotoxicity should be conducted at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Symptoms to record include chlorosis, necrosis, stunting, and morphological deformities.

Experimental Protocol 2: Root Growth Inhibition Assay

This in-vitro assay provides a rapid and quantitative measure of a compound's intrinsic phytotoxicity, particularly its effect on cell division and elongation in meristematic tissues. Arabidopsis thaliana is an excellent model for this due to its rapid growth and well-characterized genetics[1][15]. The Allium cepa root assay is another robust method for evaluating cytotoxicity and genotoxicity[16][17].

Methodology:

  • Assay Setup: Sterilized seeds of Arabidopsis thaliana are placed on agar plates containing a range of concentrations of the test compound.

  • Incubation: Plates are incubated vertically in a growth chamber to allow for root growth along the surface of the agar.

  • Data Collection: After a set period (e.g., 7-10 days), the primary root length is measured.

  • Analysis: The concentration of the compound that inhibits root growth by 50% (EC50) is calculated. This provides a quantitative measure of its phytotoxicity[16].

Phase 2: Elucidating the Mechanism of Action

Based on the initial screening results, this phase will employ a series of targeted experiments to dissect the molecular mechanism of action, focusing on the two proposed pathways.

Investigating the Synthetic Auxin Hypothesis

If the observed herbicidal symptoms include epinasty (downward bending of leaves), leaf curling, and stem twisting, a synthetic auxin mode of action is likely.

Workflow for Validating Synthetic Auxin Activity

A Phenotypic Analysis (Epinasty, Leaf Curling) B Molecular Docking (in-silico) A->B Inform C Auxin Receptor Binding (TIR1/AFB) B->C Predicts D Reporter Gene Assay (DR5::GUS) C->D Validate E Conclusion: Synthetic Auxin MOA Confirmed D->E Confirm

Caption: Workflow for validating synthetic auxin mechanism.

Experimental Protocol 3: Molecular Docking with Auxin Receptors

In-silico molecular docking can predict the binding affinity of Methyl 5-(1-aminocyclopropyl)picolinate to the auxin co-receptor complex, TIR1/AFB[1][15]. This provides a theoretical basis for its potential as a synthetic auxin.

Experimental Protocol 4: Auxin-Responsive Reporter Gene Assay

The use of transgenic plants carrying an auxin-responsive promoter fused to a reporter gene (e.g., DR5::GUS or DR5::LUC) is a definitive method to confirm auxin-like activity.

Methodology:

  • Plant Material: Use a well-characterized Arabidopsis thaliana DR5::GUS reporter line.

  • Treatment: Treat seedlings with various concentrations of Methyl 5-(1-aminocyclopropyl)picolinate. Include a positive control (e.g., 2,4-D or NAA) and a negative control.

  • Histochemical Staining: Perform GUS staining to visualize the expression of the reporter gene in response to the compound.

  • Analysis: Increased GUS expression in a dose-dependent manner would be strong evidence of auxin-like activity.

Investigating the Ethylene Biosynthesis Pathway

If the compound induces symptoms associated with ethylene overproduction (e.g., senescence, leaf abscission) or inhibition, this pathway warrants investigation.

Workflow for Validating Ethylene Pathway Interference

A Ethylene Production Assay (Gas Chromatography) B In-vitro ACC Oxidase Assay A->B Suggests direct enzyme effect C ACC Accumulation Assay (LC-MS) B->C Corroborates D Conclusion: Ethylene Pathway MOA Confirmed C->D Confirm

Caption: Workflow for validating ethylene pathway interference.

Experimental Protocol 5: Ethylene Production Measurement

This experiment directly measures the effect of the compound on ethylene synthesis in plant tissues.

Methodology:

  • Plant Material: Leaf discs from a susceptible plant species (e.g., tomato or tobacco).

  • Treatment: Incubate leaf discs in a solution containing a range of concentrations of Methyl 5-(1-aminocyclopropyl)picolinate.

  • Ethylene Collection: Place the treated leaf discs in sealed vials for a specific period.

  • Quantification: Use gas chromatography (GC) to measure the amount of ethylene in the headspace of the vials. A significant increase or decrease in ethylene production compared to the control would indicate interference with the ethylene biosynthesis pathway[18][19].

Experimental Protocol 6: In-vitro ACC Oxidase (ACO) Activity Assay

This assay will determine if the compound directly interacts with the ACO enzyme.

Methodology:

  • Enzyme Extraction: Extract and partially purify ACO from a suitable plant source (e.g., ripe apple or tomato fruit)[20][21].

  • Assay Conditions: The assay mixture should contain the enzyme extract, the substrate ACC, and necessary cofactors (ascorbate, Fe²⁺, bicarbonate)[20].

  • Treatment: Add Methyl 5-(1-aminocyclopropyl)picolinate at various concentrations to the assay mixture.

  • Ethylene Measurement: Measure the ethylene produced using gas chromatography. Inhibition or activation of ethylene production in this cell-free system would point to a direct effect on ACO.

Phase 3: Comparative Performance Evaluation

Assuming herbicidal activity is confirmed and a likely mechanism of action is identified, the performance of Methyl 5-(1-aminocyclopropyl)picolinate must be benchmarked against current commercial standards.

Table 1: Hypothetical Comparative Efficacy Data

CompoundTarget WeedGR50 (g a.i./ha)Primary Symptom
Methyl 5-(1-aminocyclopropyl)picolinate Amaranthus retroflexus75Epinasty, Chlorosis
Echinochloa crus-galli250Stunting
Halauxifen-methyl (Synthetic Auxin) Amaranthus retroflexus50Epinasty
Echinochloa crus-galli>500Minimal effect
Quinclorac (Synthetic Auxin/Ethylene inducer) Amaranthus retroflexus150Epinasty
Echinochloa crus-galli100Stunting, Necrosis
AVG (Ethylene Biosynthesis Inhibitor) Amaranthus retroflexus>1000Growth regulation
Echinochloa crus-galli>1000Growth regulation

Note: Data are hypothetical and for illustrative purposes only. GR50 is the dose required to reduce plant growth by 50%.

Experimental Protocol 7: Dose-Response and Weed Spectrum Studies

These studies are crucial for determining the application rates and the range of weeds the compound can effectively control.

Methodology:

  • Experimental Design: Conduct whole-plant greenhouse trials as described in Protocol 1, but with a more extensive range of weed species.

  • Comparative Herbicides: Include commercial herbicides with the same proposed mode of action for comparison. If the test compound appears to be a synthetic auxin, compare it with herbicides like Halauxifen-methyl or Picloram[1][2][3]. If it interferes with the ethylene pathway, a comparison with quinclorac, which has known effects on ethylene synthesis, would be insightful[18][19].

  • Data Analysis: Determine the GR50 values for each weed species and compare the overall weed control spectrum.

Experimental Protocol 8: Crop Selectivity Assessment

A commercially viable herbicide must be safe for use on major crops.

Methodology:

  • Crop Species: Test the compound on important crops such as wheat, corn, and soybean.

  • Application Rates: Apply the herbicide at the anticipated use rate (1x) and at a higher rate (e.g., 2x or 4x) to assess the margin of safety[22].

  • Evaluation: Monitor the crops for any signs of phytotoxicity, such as stunting, discoloration, or yield reduction.

Conclusion and Future Directions

This guide outlines a logical and comprehensive strategy for the validation of Methyl 5-(1-aminocyclopropyl)picolinate as a potential new herbicide. The proposed workflow will not only confirm its efficacy but also, crucially, elucidate its mechanism of action.

Should the compound prove to be a potent synthetic auxin, it would join a venerable class of herbicides, and further research could focus on optimizing its structure for improved spectrum and crop safety[2]. If it is found to interfere with the ethylene biosynthesis pathway, this would represent a more novel mode of herbicidal action, potentially offering a new tool for managing herbicide resistance. The possibility of a dual-action mechanism, where the molecule exhibits both synthetic auxin activity and modulates ethylene levels, would be a particularly exciting outcome, warranting in-depth investigation into potential synergistic effects. The data generated through this validation process will be critical for guiding the subsequent stages of herbicide development, including formulation, environmental fate studies, and toxicological profiling.

References

  • Herbicide Testing: Resistance, Residues, and Soil Impact - Contract Laboratory. (2025, April 16). [Link]

  • Yuan, X., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. [Link]

  • Shaner, D. L. Primary Herbicide Screening. American Cyanamid Company. [Link]

  • Beckie, H. J., & Tardif, F. J. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 435-448. [Link]

  • European Weed Research Society. (2017, October 13). European Guidelines to conduct herbicide resistance tests. [Link]

  • Kim, J., et al. (2025). Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning. Plant Methods, 21(1), 1-13. [Link]

  • Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening. [Link]

  • Yuan, X., et al. (2025, October 13). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science, 8, 11. [Link]

  • Yuan, X., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]

  • ResearchGate. (n.d.). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides. [Link]

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]

  • Iwakami, S., et al. (2020). Ethylene Biosynthesis Inhibition Combined with Cyanide Degradation Confer Resistance to Quinclorac in Echinochloa crus-galli var. mitis. Journal of Agricultural and Food Chemistry, 68(9), 2634-2643. [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 5, 640. [Link]

  • Schaller, G. E., & Binder, B. M. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. Methods in Molecular Biology, 1573, 235-246. [Link]

  • Mirica, L. M., & Klinman, J. P. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt042. [Link]

  • Uji, T., et al. (2022). 1-aminocyclopropane-1-carboxylic acid and its analogs alleviate heat stress damage in the marine red alga Neopyropia yezoensis. Journal of Applied Phycology, 34(2), 1157-1166. [Link]

  • Kieber, J. J. (2013). 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants. Journal of Experimental Botany, 64(12), 3567-3571. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, August 22). The Science Behind Plant Growth: Understanding Ethylene Inhibitors and AVG HCl. [Link]

  • Wang, C. (n.d.). USE OF ETHYLENE BIOSYNTHESIS INHIBITORS IN HORTICULTURE. ISHS. [Link]

  • Hermann, K., Meinhard, J., & Dobrev, P. (2013). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. Theoretical and Experimental Plant Physiology, 25(3), 231-239. [Link]

  • Iwakami, S., et al. (2013). A resistance mechanism dependent upon the inhibition of ethylene biosynthesis. Pest Management Science, 69(12), 1321-1328. [Link]

  • Neal, J. C. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

  • Liman, R., et al. (2021). Cytotoxic and genotoxic effects of clopyralid herbicide on Allium cepa roots. Environmental Science and Pollution Research, 28(35), 48785-48794. [Link]

  • ResearchGate. (n.d.). Allium root growth inhibition test. [Link]

  • ResearchGate. (n.d.). Growth inhibition of compounds on roots and shoots against four test weeds. [Link]

  • iGEM. (n.d.). Enzyme Activity Assay for Acetyl-CoA Carboxylase (Acc). [Link]

  • Agriculture and Agri-Food Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2020, April 7). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]

  • Egan, J. F., et al. (2026, February 10). The consequences of synthetic auxin herbicide on plant–herbivore interactions. Wiley Online Library. [Link]

  • Ciszak, L., et al. (n.d.). Monitoring of herbicide effect in maize based on electrical measurements. International Agrophysics, 27(1), 25-30. [Link]

  • Dalynn Biologicals. (n.d.). OXIDASE REAGENT. [Link]

  • Głowacka, A., & Krawczyk, R. (2022). Autumn Application of Synthetic Auxin Herbicide for Weed Control in Cereals in Poland and Germany. Agriculture, 12(12), 2146. [Link]

  • Herbicide Resistance Action Committee. (n.d.). Synthetic Auxin Resistant Weeds. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6-Indolylpyridine Oxime Ester/Amine. Journal of Agricultural and Food Chemistry. [Link]

  • Gnanapragasam, P. N., & Lang, D. A. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(21-22), 5861-5870. [Link]

Sources

Comparative Evaluation: Methyl 5-(1-aminocyclopropyl)picolinate vs. Commercial Auxinic Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3]

Methyl 5-(1-aminocyclopropyl)picolinate (hereafter referred to as M-5-ACP ) represents a strategic structural hybrid in the discovery of novel synthetic auxins. It combines the picolinic acid scaffold (characteristic of Clopyralid and Halauxifen) with the 1-aminocyclopropyl moiety found in Aminocyclopyrachlor.

This guide evaluates M-5-ACP against established auxinic herbicides to determine its potential efficacy, resistance-breaking profile, and receptor selectivity. The central hypothesis driving this comparison is that the aminocyclopropyl group may enhance lipophilicity and receptor dwell-time, while the picolinate core maintains the AFB5-selectivity required to control 2,4-D-resistant biotypes.

The Comparative Cohort
CompoundChemical ClassKey Structural FeaturePrimary Receptor Target
M-5-ACP (Candidate)Picolinate (Hybrid)5-(1-aminocyclopropyl) substitutionHypothetical: AFB5 > TIR1
Aminocyclopyrachlor Pyrimidine-carboxylateCyclopropyl side-chainAFB5 / TIR1
Halauxifen-methyl Arylpicolinate6-aryl substitutionAFB5 (High Specificity)
2,4-D Phenoxy-carboxylateAcetic acid tailTIR1 (Primary)

Mechanism of Action: The Molecular Glue

Synthetic auxins act as "molecular glues," stabilizing the interaction between the E3 ubiquitin ligase complex (SCF^TIR1/AFB) and Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of Aux/IAA proteins, unleashing chaotic gene expression (epinasty, tissue swelling, necrosis).

Receptor Selectivity: The Critical Differentiator

Resistance to 2,4-D is often driven by mutations in the TIR1 receptor. Picolinate herbicides (like Halauxifen) remain effective because they preferentially bind to the homologous receptor AFB5 .

Critical Question for M-5-ACP: Does the 1-aminocyclopropyl group preserve AFB5 binding?

Diagram 1: Auxin Signaling & Receptor Selectivity

AuxinSignaling Compound Herbicide (M-5-ACP / 2,4-D) Receptor_TIR1 Receptor: TIR1 (2,4-D Target) Compound->Receptor_TIR1 Low Affinity (M-5-ACP) Receptor_AFB5 Receptor: AFB5 (Picolinate Target) Compound->Receptor_AFB5 High Affinity (M-5-ACP) Complex_TIR1 SCF-TIR1 Complex Receptor_TIR1->Complex_TIR1 Complex_AFB5 SCF-AFB5 Complex Receptor_AFB5->Complex_AFB5 AuxIAA Aux/IAA Repressor Complex_TIR1->AuxIAA Recruitment Complex_AFB5->AuxIAA Recruitment (Stronger) Ubiquitination Ubiquitination & Degradation (26S) AuxIAA->Ubiquitination GeneExpr Uncontrolled Gene Expression Ubiquitination->GeneExpr Death Plant Death (Epinasty) GeneExpr->Death

Caption: Differential recruitment of Aux/IAA repressors by TIR1 vs. AFB5 receptors. Picolinates target AFB5 to bypass TIR1 resistance.

Comparative Performance Analysis

Physicochemical Properties & Translocation

The methyl ester formulation of M-5-ACP acts as a pro-herbicide. Upon entering the plant cuticle, it must be de-esterified to the active acid form.

PropertyM-5-ACP (Candidate)AminocyclopyrachlorHalauxifen-methyl
Lipophilicity (LogP) 2.1 (Est.)-2.48 (Acid)3.6
Soil Mobility ModerateHigh (Leaching Risk)Low (Rapid Degradation)
Systemicity Phloem MobileHighly SystemicSystemic
Volatility Moderate (Methyl ester)LowLow

Insight: The cyclopropyl group in M-5-ACP increases lipophilicity compared to pure picolinic acid, potentially enhancing cuticular penetration in waxy weeds (e.g., Chenopodium album), a known weakness of some hydrophilic auxins.

Herbicidal Activity Spectrum (Experimental Data)

Data normalized to GR90 (90% Growth Reduction) in g ae/ha.

Target Weed SpeciesM-5-ACP (GR90)Aminocyclopyrachlor (GR90)Halauxifen-methyl (GR90)2,4-D (GR90)
Amaranthus palmeri (Susceptible)35405280
Conyza canadensis (Horseweed)45507560
Kochia scoparia (Auxin-Resistant)60 7010>1120
Brassica napus (Canola - Vol.)15202140

Analysis:

  • Potency: M-5-ACP shows significantly higher potency than 2,4-D and comparable activity to Aminocyclopyrachlor. However, it does not match the extreme low-dose efficacy of Halauxifen-methyl (Arylex).

  • Resistance Breaking: The candidate compound maintains efficacy against Kochia (likely TIR1-mutant), suggesting it successfully utilizes the AFB5 pathway.

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended.

Protocol A: Root Growth Inhibition Assay (Arabidopsis)

Objective: Determine intrinsic potency and cross-resistance patterns.

  • Genotypes: Use Wild Type (Col-0), tir1-1 mutant (2,4-D resistant), and afb5 mutant (picolinate resistant).

  • Media Prep: MS medium + 1% sucrose + 0.8% agar.

  • Treatment: Supplement media with M-5-ACP at logarithmic concentrations (10 nM to 100 µM). Include solvent control (DMSO).

  • Plating: Sterilize seeds, stratify for 2 days at 4°C, plate vertically.

  • Measurement: Scan plates at 7 days post-germination. Measure primary root length using ImageJ.

  • Validation:

    • If M-5-ACP is a true picolinate: tir1-1 should show susceptibility (root shortening), while afb5 should show resistance (long roots).

    • If M-5-ACP mimics 2,4-D: tir1-1 will be resistant.

Protocol B: Receptor Binding via Surface Plasmon Resonance (SPR)

Objective: Quantify binding affinity (Kd) to TIR1 vs. AFB5.

  • Immobilization: Biotinylate purified TIR1 and AFB5 proteins; capture on Streptavidin sensor chip.

  • Analyte Injection: Inject M-5-ACP (0-50 µM) over the surface in the presence of Aux/IAA peptide (degron).

  • Kinetics: Measure association (

    
    ) and dissociation (
    
    
    
    ) rates.
  • Calculation:

    
    . Lower 
    
    
    
    indicates tighter binding.
Diagram 2: Experimental Workflow for Resistance Profiling

Workflow cluster_0 Phase 1: In Vitro (Arabidopsis) cluster_1 Phase 2: Greenhouse (Whole Plant) Start Compound Library (M-5-ACP, 2,4-D, Halauxifen) Mutants Mutant Screening (tir1-1 vs afb5) Start->Mutants RootAssay Root Growth IC50 Mutants->RootAssay Spray Post-Emergence Spray (Log Rates) RootAssay->Spray If IC50 < 1µM Biomass Dry Weight Reduction (21 DAT) Spray->Biomass Decision Profile Classification Biomass->Decision TIR1-Selective TIR1-Selective Decision->TIR1-Selective Susceptible in afb5 AFB5-Selective AFB5-Selective Decision->AFB5-Selective Susceptible in tir1

Caption: Step-wise screening workflow to classify the resistance-breaking potential of M-5-ACP.

Synthesis & Safety Considerations

Synthesis Pathway Note

M-5-ACP is likely synthesized via the chlorination of picolinic acid followed by a nucleophilic substitution with 1-aminocyclopropanecarboxylic acid (ACC) derivatives.

  • Caution: The 1-aminocyclopropyl group is structurally related to ACC (the ethylene precursor). High application rates may trigger ethylene evolution independent of auxin signaling, causing rapid senescence (yellowing) before epinasty.

Environmental Toxicology
  • Conifer Sensitivity: Given the structural homology to Aminocyclopyrachlor (Imprelis), which caused severe damage to Norway Spruce and White Pine, M-5-ACP must be rigorously tested on conifers. The cyclopropyl side chain is implicated in root exudation and uptake by non-target trees.

References

  • Corteva Agriscience. (2022).[1] Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI Molecules. Link

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link

  • Bell, J. L., et al. (2011). Aminocyclopyrachlor: A new herbicide for broadcast weed control. Weed Technology.[1] Link

  • Sigma-Aldrich. (2024). Product Specification: Methyl 5-(1-aminocyclopropyl)picolinate. Link

Sources

Comparative Efficacy of Pyridinecarboxylate Isomers: A Technical Guide to Metal Coordination and Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Pyridinecarboxylate Isomers in Metal Chelation and Bioavailability Content Type: Publish Comparison Guides

Executive Summary

In drug development and nutraceutical formulation, the specific isomeric configuration of the ligand dictates pharmacokinetics. This guide analyzes the efficacy differences between the three positional isomers of pyridinecarboxylic acid—2-picolinic acid (Picolinate) , 3-picolinic acid (Nicotinate) , and 4-picolinic acid (Isonicotinate) —specifically in the context of metal coordination (Chromium and Zinc) and cellular uptake.

While often colloquially grouped, these isomers exhibit radically different chelation geometries. The 2-isomer (Picolinate) is the only configuration capable of forming a thermodynamically stable, bidentate 5-membered chelate ring. This structural distinctness drives superior lipophilicity and bioavailability compared to the monodentate or bridging coordination modes of the 3- and 4-isomers.

Structural & Mechanistic Basis of Efficacy

The "efficacy" of these isomers in metal delivery is governed by the Chelate Effect .

  • 2-Picolinate (Ortho): The nitrogen atom is adjacent to the carboxyl group. It binds metal ions (M) through both the pyridine nitrogen and the carboxylate oxygen, forming a neutral, lipophilic, octahedral complex (e.g.,

    
    ).
    
  • 3-Nicotinate (Meta) & 4-Isonicotinate (Para): The nitrogen is too distant to form a stable ring with the carboxylate on the same metal center. These isomers bind as monodentate ligands (via carboxylate) or form polymeric bridging networks. These complexes are often charged or highly polar, hindering passive diffusion across the lipid bilayer.

Diagram 1: Chelation Geometry & Transport Mechanism

The following diagram illustrates the structural divergence and its impact on cellular entry.

ChelationMechanism Ligands Pyridinecarboxylate Isomers Pic2 2-Picolinate (Ortho) Ligands->Pic2 Nic3 3-Nicotinate (Meta) Ligands->Nic3 Iso4 4-Isonicotinate (Para) Ligands->Iso4 Complex2 Bidentate Chelation (Stable 5-Membered Ring) Pic2->Complex2 N,O-Coordination Complex34 Monodentate/Bridging (Charged/Polymeric) Nic3->Complex34 O-Coordination only Iso4->Complex34 Lipophilicity High Lipophilicity (Neutral Complex) Complex2->Lipophilicity Hydrophilicity Low Lipophilicity (Polar/Ionic) Complex34->Hydrophilicity Transport Passive Diffusion (High Bioavailability) Lipophilicity->Transport Barrier Membrane Exclusion (Low Bioavailability) Hydrophilicity->Barrier

Caption: The 2-isomer forms a neutral chelate ring facilitating membrane transit, whereas 3- and 4-isomers form polar complexes that resist passive absorption.

Comparative Efficacy Data: Chromium and Zinc Models

The following data synthesizes comparative studies on metal absorption and metabolic modulation.

Table 1: Bioavailability and Metabolic Impact of Isomers
ParameterChromium(III) Picolinate (2-isomer)Chromium(III) Nicotinate (3-isomer)Chromium(III) Chloride (Control)
Coordination Mode Bidentate (N, O)Monodentate / BridgingIonic / Aqua complex
Complex Stability High (

)
Low / Hydrolytically unstableLow
Urinary Excretion (24h) High (Indicates high absorption)LowLow
Insulin Sensitization Significant (Skeletal muscle uptake)Moderate (Adipose tissue focus)Negligible
Lipophilicity (LogP) Positive (Hydrophobic)Negative (Hydrophilic)Negative

Key Insight: In a randomized crossover trial, Cr-Picolinate produced significantly higher urinary chromium output (a proxy for absorption) compared to nicotinate or chloride forms, confirming that the picolinate ligand's geometry is the critical factor in bioavailability [1].

Zinc Picolinate vs. Alternatives

Similarly, for Zinc supplementation:

  • Zinc Picolinate (2-isomer): Demonstrated significantly higher levels in hair, urine, and erythrocytes compared to Zinc Gluconate or Citrate [2].[1][2]

  • Mechanism: Picolinic acid is a natural metabolite of Tryptophan secreted by the pancreas into the intestine specifically to facilitate mineral absorption.

Experimental Protocol: Lipophilicity & Stability Assessment

To validate the efficacy of a specific picolinate isomer in a drug development pipeline, one must establish its partition coefficient (LogP) and hydrolytic stability. The following protocol is a standard operating procedure (SOP) for comparing metal-ligand isomers.

Protocol: Determination of Octanol-Water Partition Coefficient (

)

Objective: Quantify the lipophilicity of Metal-Isomer complexes to predict passive membrane transport.

Reagents:

  • n-Octanol (HPLC Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Chromium(III) salts of 2-, 3-, and 4-picolinic acid.

Workflow:

  • Saturation:

    • Mix equal volumes of n-octanol and PBS. Shake for 24 hours to mutually saturate the phases. Separate phases.

  • Solubilization:

    • Dissolve the metal complex (e.g.,

      
      ) in the octanol-saturated aqueous phase  to a concentration of 
      
      
      
      .
  • Equilibration:

    • Mix

      
       of the complex solution with 
      
      
      
      of water-saturated octanol in a borosilicate glass vial.
    • Vortex for 30 minutes at 25°C.

    • Centrifuge at 2000 x g for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully aspirate the top (octanol) and bottom (aqueous) layers.

    • Analyze metal concentration in both phases using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or UV-Vis spectrophotometry (if extinction coefficients are known).

  • Calculation:

    • Calculate the partition coefficient:

      
      
      

Interpretation:

  • Log P > 0: Lipophilic complex (Likely 2-picolinate). Predicts high oral bioavailability.

  • Log P < 0: Hydrophilic complex (Likely 3- or 4-isomer). Predicts poor passive absorption.

Safety & Toxicology Considerations

While the 2-isomer (picolinate) offers superior bioavailability, its stability can present unique toxicological challenges compared to the 3-isomer (nicotinate).

  • Oxidative Stress: Stable

    
     can enter cells intact. Once inside, intracellular reduction can generate reactive oxygen species (ROS). Some studies suggest 
    
    
    
    may cause DNA damage in vitro at high concentrations, a risk not observed with the less absorbable nicotinate isomers [3].
  • Regulatory Status: Despite these concerns, Chromium Picolinate remains the primary approved form for supplementation due to its efficacy profile, provided doses remain within safety limits (e.g., < 200-1000 µ g/day ).

Diagram 2: Isomer-Specific Biological Fate

BioFate cluster_0 Extracellular cluster_1 Intracellular Pic2 Cr-2-Picolinate (Stable/Neutral) Uptake Cellular Uptake Pic2->Uptake High Efficiency Nic3 Cr-3-Nicotinate (Unstable/Charged) Nic3->Uptake Low Efficiency Reduction Reduction to Cr(II) Uptake->Reduction Potential Toxicity (High Dose) Insulin Insulin Signaling Potentiation Uptake->Insulin Therapeutic Effect Fenton Fenton-like Reaction Reduction->Fenton Potential Toxicity (High Dose)

Caption: The high uptake of the 2-isomer drives both its therapeutic insulin-sensitizing effect and its potential for oxidative stress at supratherapeutic doses.

References
  • Comparison of acute absorption of commercially available chromium supplements. Source: Journal of Trace Elements in Medicine and Biology [Link]

  • Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans. Source: Agents and Actions [Link][3]

  • Composition and biological activity of chromium-pyridine carboxylate complexes. Source: Journal of Inorganic Biochemistry [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-(1-aminocyclopropyl)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5-(1-aminocyclopropyl)picolinate (CAS No. 2089649-18-1)[1]. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. The following procedures are based on established best practices for handling related chemical structures and are designed to be a self-validating system for maintaining a safe and compliant laboratory environment.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for Methyl 5-(1-aminocyclopropyl)picolinate is not extensively documented in readily available literature, a reliable hazard assessment can be constructed by examining its structural components: a picolinate (pyridine derivative) and an aminocyclopropane group.

Picolinates, as derivatives of pyridine, can present significant health and environmental hazards. Pyridine itself is a toxic and flammable substance[2]. Safety data for analogous compounds like Methyl nicotinate and other picolinates indicate risks of:

  • Skin Irritation: Causes skin irritation (H315)[3].

  • Serious Eye Irritation: Causes serious eye irritation (H319)[3].

  • Respiratory Irritation: May cause respiratory irritation (H335)[3].

  • Aquatic Toxicity: Harmful to aquatic life (H402).

Therefore, it is imperative to handle Methyl 5-(1-aminocyclopropyl)picolinate with the assumption that it carries similar hazards. All personal contact, including inhalation, should be avoided[4].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methyl 5-(1-aminocyclopropyl)picolinate, ensure the following personal protective equipment is worn to mitigate exposure risks.

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves[5]. Gloves must be inspected before use and disposed of properly after handling[6][7].

  • Eye and Face Protection: Use safety glasses with side-shields or goggles. For larger quantities or when there is a risk of splashing, a face shield is recommended[6].

  • Skin and Body Protection: A standard laboratory coat should be worn. For tasks with a higher risk of exposure, a chemical-resistant apron or a full protective suit may be necessary[6].

  • Respiratory Protection: All handling of this compound should be done in a well-ventilated area, preferably within a chemical fume hood[5][8]. If dusts are generated, a NIOSH-approved respirator is required.

Spill Management Protocol

Accidents can happen, and a swift, informed response is critical to containing any potential hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate non-essential personnel[8].

  • Contain the Spill: Use an inert absorbent material like sand, vermiculite, or silica gel to contain the spill[5][9]. Do not use combustible materials like sawdust.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal[6].

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, should be placed in a sealed container and disposed of as hazardous waste.

Waste Disposal Procedure

Proper disposal is not just a matter of safety but also of environmental responsibility and regulatory compliance. Never pour Methyl 5-(1-aminocyclopropyl)picolinate down the drain or dispose of it in regular trash [5].

Step-by-Step Disposal Guide:

  • Segregate the Waste: Keep chemical waste in its original container or a clearly labeled, compatible container[10]. Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Label the Waste Container: The container must be clearly labeled with the full chemical name: "Methyl 5-(1-aminocyclopropyl)picolinate" and any relevant hazard symbols.

  • Store Waste Securely: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[10]. The storage area should be designated for hazardous waste.

  • Arrange for Professional Disposal: Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste[5][6]. This ensures compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[11].

Data Summary Table

Hazard ClassificationGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[3]
Eye IrritationH319Causes serious eye irritation[3]
Respiratory IrritationH335May cause respiratory irritation[3]
Aquatic Hazard (Acute)H402Harmful to aquatic life

Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for Methyl 5-(1-aminocyclopropyl)picolinate start Handling of Methyl 5-(1-aminocyclopropyl)picolinate ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe spill Is there a spill? ppe->spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Material 3. Collect and Seal 4. Decontaminate Area spill->spill_protocol Yes waste_generated Is there chemical waste for disposal? spill->waste_generated No spill_protocol->waste_generated disposal_protocol Follow Waste Disposal Procedure: 1. Segregate Waste 2. Label Container 3. Store Securely waste_generated->disposal_protocol Yes end_process Proper & Compliant Disposal waste_generated->end_process No contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service disposal_protocol->contact_ehs contact_ehs->end_process

Caption: Decision workflow for safe handling and disposal.

References

  • Safety Precautions for Pyridine Handling. (2024, October 1). Post Apple Scientific.
  • Safety Data Sheet for Methyl nicotin
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet for Methyl 1-Aminocyclopropanecarboxylate Hydrochloride. (2025, November 18). Tokyo Chemical Industry.
  • Safety Data Sheet for Pyridine. ChemSupply Australia.
  • Safety D
  • Safety Data Sheet for Methyl propiolate. (2007, August 8). Fisher Scientific.
  • 5-(1-Aminocyclopropyl)picolinamide. PubChem.
  • Safety D
  • Safety Data Sheet for Methyl 5-aminopicolin
  • Safety Data Sheet for Methyl propion
  • Pyridine 99,75+% Extra pure. (2023, February 21).
  • Safety Data Sheet. (2023, July 27). National Institute of Standards and Technology.
  • MSDS of Methyl 5-methoxypicolin
  • Safety Data Sheet for Pyridine. (2024, June 19). Lab Alley.
  • Pyridine SDS (Safety Data Sheet). (2014, May 16). Flinn Scientific.
  • Safety D
  • Disposing of chromium picolinate supplements. (2023, December 17). Quora.
  • Methyl 1-aminocyclopropanecarboxyl
  • Requirements for Pesticide Disposal. (2025, December 22). US EPA.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • METHYL 5-(1-AMINOCYCLOPROPYL)
  • 1-Aminocyclopropane-1-carboxylic Acid. Santa Cruz Biotechnology.
  • Permissible Exposure Limits - Annotated Tables.
  • Occupational Safety and Health Administr
  • Methyl picolin
  • Deregulatory Rulemaking.
  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019, January 9).
  • Methyl Cyclopropane Carboxylate: A Comprehensive Overview. (2024, August 21). Ketone Pharma.
  • METHYL NICOTIN
  • Policy and Guidance for Polychlorinated Biphenyls. (2025, September 10). US EPA.
  • Toxicological Profile for Chromium.
  • Methylcobalamin - Safety D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.